molecular formula C6H7NO2S B1422832 4-Thiazoleacetic acid, methyl ester CAS No. 691876-31-0

4-Thiazoleacetic acid, methyl ester

Cat. No.: B1422832
CAS No.: 691876-31-0
M. Wt: 157.19 g/mol
InChI Key: CAVAMDDXLOUQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazoleacetic acid, methyl ester is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Thiazoleacetic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazoleacetic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVAMDDXLOUQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Methyl 2-(1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 2-(1,3-thiazol-4-yl)acetate CAS Registry Number: (Analogous ethyl ester: 64987-05-9; Methyl ester often custom synthesized) Core Application: Critical intermediate in the synthesis of cephalosporin antibiotics, peptide mimetics, and enzyme inhibitors (e.g., 11


-HSD1 inhibitors).

This guide details the robust, scalable synthesis of methyl 2-(1,3-thiazol-4-yl)acetate. While direct Hantzsch synthesis using thioformamide is theoretically possible, it is operationally hazardous and low-yielding due to the instability of thioformamide. Therefore, this protocol prioritizes a Two-Step Indirect Route :

  • Hantzsch Condensation of methyl 4-chloroacetoacetate with thiourea to form the stable 2-aminothiazole intermediate.

  • Sandmeyer-type Deamination (Diazotization-Reduction) to selectively remove the amino group, yielding the C2-unsubstituted thiazole.

This approach ensures high purity, operational safety, and reproducibility in a research or pilot-plant setting.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the 2-aminothiazole scaffold. The direct formation of the C2-H bond via thioformamide is bypassed in favor of the C2-




C2-


C2-H sequence.
Reaction Scheme

Step 1: Cyclization



Step 2: Deamination



Mechanistic Pathway Diagram

The following diagram illustrates the molecular logic, from the initial nucleophilic attack of sulfur to the radical-mediated hydro-deamination.

G SM1 Methyl 4-chloroacetoacetate (Electrophile) Inter1 Intermediate: S-alkylated Thioimidate SM1->Inter1 SN2 Attack (S on CH2-Cl) SM2 Thiourea (Nucleophile) SM2->Inter1 Prod1 Step 1 Product: 2-Aminothiazole Derivative Inter1->Prod1 Cyclodehydration (N attack on C=O) Diazo Diazonium Salt (R-N2+) Prod1->Diazo NaNO2 / HCl (Diazotization) Final Target: Methyl 2-(1,3-thiazol-4-yl)acetate Diazo->Final H3PO2 (Reductive Deamination)

Caption: Sequential Hantzsch cyclization followed by reductive deamination to install the C2-H bond.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

This step utilizes the Hantzsch Thiazole Synthesis. The reaction is driven by the high nucleophilicity of the sulfur atom in thiourea.[1]

Reagents:

  • Methyl 4-chloro-3-oxobutanoate (Methyl 4-chloroacetoacetate): 1.0 equiv.

  • Thiourea: 1.1 equiv.

  • Methanol (anhydrous): 5-10 volumes (relative to ketoester mass).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with nitrogen.

  • Dissolution: Charge thiourea (1.1 equiv) and Methanol. Stir until partially dissolved.

  • Addition: Add Methyl 4-chloro-3-oxobutanoate (1.0 equiv) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature <40°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2–3 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting ketoester spot should disappear.

  • Workup (Option A - Free Base Isolation):

    • Cool reaction to room temperature.

    • Concentrate methanol to ~20% of original volume under reduced pressure.

    • Add water (equal volume to original methanol) and cool to 0-5°C.

    • Slowly basify with saturated aqueous

      
       to pH ~8. The free amine will precipitate.
      
    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.[1]

  • Yield: Expected 85–95%.

  • Characterization (Step 1 Product):

    • Appearance: Off-white to pale yellow solid.

    • MP: 130–133°C.

Step 2: Deamination to Methyl 2-(1,3-thiazol-4-yl)acetate

This step requires careful temperature control to prevent hydrolysis of the methyl ester or thermal decomposition of the diazonium intermediate before reduction.

Reagents:

  • Methyl 2-(2-aminothiazol-4-yl)acetate (Step 1 Product): 1.0 equiv.

  • Sodium Nitrite (

    
    ): 1.5 equiv.
    
  • Hypophosphorous acid (

    
    , 50% aq.[1] solution): 5–10 equiv.
    
  • Solvent: Water/Acetic Acid (1:1 mixture) or minimal water if solubility permits.

Protocol:

  • Diazotization:

    • Dissolve the 2-aminothiazole starting material in the acid mixture (Acetic acid/Water) and cool to 0–5°C in an ice/salt bath.

    • Dissolve

      
       in a minimum amount of water.
      
    • Add the

      
       solution dropwise to the amine solution, maintaining internal temperature below 5°C .
      
    • Stir for 20–30 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Reduction:

    • Add pre-cooled Hypophosphorous acid (

      
      ) slowly to the diazonium mixture.
      
    • Critical Step: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Nitrogen gas evolution will be observed.

    • Stir at room temperature for 12–24 hours to ensure complete reduction.

  • Workup:

    • Neutralize the reaction mixture carefully with

      
       or 
      
      
      
      (caution: foaming) to pH ~7.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • The crude oil is typically purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10%

      
       40%).[1]
      
    • Alternatively, for larger scales, high-vacuum distillation can be used (boiling point expected >100°C at reduced pressure).[1]

Part 3: Data & Validation

Physicochemical Properties (Target Molecule)
PropertyValue / Description
Molecular Formula

Molecular Weight 157.19 g/mol
Appearance Colorless to pale yellow oil (solidifies upon chilling)
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in water
Expected NMR Data

Note: Shifts are referenced to TMS in


.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
8.85Singlet (s)1HC2-H (Thiazole)
7.45Singlet (s)1HC5-H (Thiazole)
3.95Singlet (s)2H

3.75Singlet (s)3H


C NMR
170.5--C=O (Ester)
153.0--C2 (Thiazole)
149.5--C4 (Thiazole)
116.5--C5 (Thiazole)
52.3--

36.8--

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Exotherm caused decomposition of chloro-ketone.Cool reagents to 0°C before mixing; add ketone slower.
Ester Hydrolysis (Step 2) Acid concentration too high or temp too high.Keep temp <5°C during diazotization; neutralize immediately after reaction.
Incomplete Deamination Insufficient

or

.
Use 1.5 eq

and excess

. Ensure efficient stirring.

Part 4: Process Workflow Visualization

The following diagram outlines the critical process control points (CPPs) for the synthesis.

Workflow Start Start: Methyl 4-chloroacetoacetate + Thiourea Reflux Reflux in MeOH (65°C, 2h) CPP: Monitor disappearance of ketone Start->Reflux Isolate1 Isolate 2-Aminothiazole (Precipitate with NaHCO3) Reflux->Isolate1 Diazo Diazotization (0°C) NaNO2 / AcOH / H2O Isolate1->Diazo Reduce Reduction Add H3PO2, warm to RT Diazo->Reduce N2 evolution Extract Extraction (EtOAc) & Neutralization Reduce->Extract Final Final Purification (Column Chromatography) Extract->Final

Caption: Operational workflow emphasizing temperature control and isolation points.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link

  • Synthesis of 2-Aminothiazole Derivatives: Process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride. US Patent 4391979A. Link

  • Deamination Protocols (Sandmeyer): Kornblum, N. (1944). The Replacement of the Aromatic Primary Amino Group by Hydrogen. Organic Reactions, 2, 262.[1] (Classic review of deamination methodologies).

  • Thiazole NMR Data: Synthesis and 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471.[1] Link

  • Safety of Diazonium Salts: Doyle, M. P., et al. (1977). Alkyl Nitrites as Substitutes for Sodium Nitrite in the Deamination of Amines. Journal of Organic Chemistry, 42(14), 2426–2429.[1] Link

Sources

uses of 4-Thiazoleacetic acid derivatives in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of 4-Thiazoleacetic Acid Derivatives

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] When functionalized with an acetic acid moiety at the 4-position, the resulting 4-thiazoleacetic acid derivatives emerge as a class of molecules with profound and diverse applications in biomedical research. This guide, written from the perspective of a Senior Application Scientist, delves into the core uses of these derivatives, moving beyond mere cataloging of activities to explore the mechanistic rationale and experimental workflows that underpin their investigation. We will examine their significant roles in the development of anti-inflammatory, cardiovascular, and anticancer agents, providing field-proven insights into the causality behind experimental design and the self-validating nature of the described protocols.

Part 1: The 4-Thiazoleacetic Acid Scaffold: Synthesis and Core Attributes

The versatility of the 4-thiazoleacetic acid core originates from its unique combination of a planar, aromatic thiazole ring and a carboxylic acid group. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets.[3] The acetic acid side chain is particularly crucial; its acidic proton is often essential for interacting with key residues in enzyme active sites, a feature common to many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4][5]

Common Synthetic Pathways

The construction of the 4-thiazoleacetic acid scaffold can be approached through several reliable methods. A prevalent and robust strategy is a variation of the classic Hantzsch thiazole synthesis. The general workflow involves the condensation of a thioamide with an α-haloketone or a related electrophile bearing the acetic acid precursor.

A representative synthetic scheme is the reaction starting from chlorobenzene and succinic anhydride, proceeding through Friedel-Crafts acetylation.[6] This multi-step synthesis involves esterification, bromination, and subsequent condensation with substituted thioureas, followed by saponification to yield the final thiazole acetic acid derivatives.[6] This method is highly adaptable, allowing for diverse substitutions on the phenyl rings and the amino group at the 2-position of the thiazole core, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Functionalization cluster_final Final Product A Substituted Acetophenone D Hantzsch Thiazole Synthesis (Cyclocondensation) A->D B Thiourea B->D C Halogenating Agent (e.g., I2, NBS) C->D E 2-Amino-4-aryl-thiazole D->E F Alkylation with α-haloacetate ester E->F G Hydrolysis (Saponification) F->G H 2-Amino-4-aryl-4-Thiazoleacetic Acid Derivative G->H

Caption: Generalized Hantzsch-type synthesis workflow for 4-Thiazoleacetic Acid derivatives.

Part 2: Premier Application in Anti-Inflammatory Research

Historically and currently, a primary focus for 4-thiazoleacetic acid derivatives is in the field of inflammation.[7][8] Inflammation is a complex biological response mediated by numerous signaling pathways, most notably the arachidonic acid cascade.[7]

Mechanism of Action: COX and LOX Inhibition

The anti-inflammatory properties of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and, in some cases, lipoxygenase (LOX) enzymes.[5][7] These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. The acetic acid moiety is often key to this inhibition, mimicking the substrate's carboxylic acid group to block the enzyme's active site. The search for new, selective COX-1 or COX-2 inhibitors is driven by the need to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_inhibitor Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 4-Thiazoleacetic Acid Derivative Inhibitor->COX Inhibitor->LOX cluster_setup Langendorff Apparatus cluster_data Data Acquisition cluster_exp Experimental Flow Buffer Krebs-Henseleit Buffer (gassed, 37°C) Pump Perfusion Pump Buffer->Pump Heart Isolated Rat Heart (Aorta Cannulated) Pump->Heart Transducer Pressure Transducer (in Left Ventricle) Heart->Transducer DAQ Data Acquisition System Transducer->DAQ Output Output: - Developed Tension - Heart Rate - Coronary Flow DAQ->Output Start Stabilize Heart Baseline Record Baseline Start->Baseline AddCmpd Add Thiazole Derivative (e.g., SMVA-35) Baseline->AddCmpd RecordCmpd Record Effects AddCmpd->RecordCmpd Washout Washout RecordCmpd->Washout AddAgonist Add Agonist/Antagonist (e.g., Adrenaline) Washout->AddAgonist RecordFinal Record Combined Effects AddAgonist->RecordFinal End End Experiment RecordFinal->End

Caption: Experimental workflow for testing cardiac effects using a Langendorff system.

Part 4: Emerging Roles in Oncology and Enzyme Inhibition

The thiazole core is a key component of several approved anticancer drugs, and research into new 4-thiazoleacetic acid derivatives continues to uncover novel mechanisms for targeting cancer. [9][10]

Target-Specific Inhibition in Cancer
  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Thiazole derivatives are being designed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E. [10]* Pin1 Inhibition: Pin1 is an enzyme that regulates the function of numerous cancer-related proteins. Thiazole derivatives bearing an oxalic acid group have been identified as potent Pin1 inhibitors, presenting a novel strategy for anticancer therapy. [11]* Cholinesterase Inhibition: While primarily associated with Alzheimer's disease research, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are also explored in cancer. Some thiazole derivatives have shown potent AChE inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine if a derivative directly inhibits a target kinase, a cell-free enzymatic assay is the method of choice.

Causality: This biochemical assay isolates the kinase, its substrate, and the energy source (ATP) from all other cellular components. Inhibition observed in this system confirms a direct interaction between the compound and the enzyme, ruling out indirect effects that might be seen in a cell-based assay.

Methodology:

  • Reagents: Recombinant human kinase (e.g., EGFR), a specific peptide substrate, and ATP are required. The assay often uses a detection method based on antibodies that recognize the phosphorylated substrate.

  • Reaction Setup: The kinase reaction is set up in a multi-well plate. Each well contains the kinase, substrate, and buffer.

  • Inhibitor Addition: A dilution series of the test thiazole derivative is added to the wells. Controls include a no-inhibitor well (100% activity) and a no-enzyme well (background).

  • Initiation and Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a set period (e.g., 60 minutes).

  • Detection: A detection solution (e.g., containing a phosphorylation-specific antibody linked to a reporter system like HRP or a fluorescent tag) is added.

  • Signal Measurement: The signal (absorbance, fluorescence) is read on a plate reader. The signal is proportional to the amount of substrate phosphorylated.

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Conclusion and Future Perspectives

The 4-thiazoleacetic acid scaffold represents a remarkably fruitful starting point for drug discovery and chemical biology. Its derivatives have demonstrated significant and clinically relevant activities across inflammation, cardiovascular disease, and oncology. The research workflows detailed herein—from in vivo edema models to ex vivo organ perfusion and in vitro enzyme kinetics—provide a robust framework for validating these activities.

Future research will likely focus on enhancing the selectivity of these derivatives, particularly for COX-2 over COX-1 to improve GI safety, and for specific cancer-related kinases to reduce off-target toxicity. The development of prodrugs and novel drug delivery systems may further enhance the therapeutic potential of this versatile class of molecules. The continued exploration of SAR by medicinal chemists, guided by these foundational biological assays, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the 4-thiazoleacetic acid core.

References

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (n.d.). PubMed.
  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022, September 20). PMC.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). ResearchGate.
  • Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. (n.d.). PubMed.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). MDPI.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021, December 29). Cumhuriyet Science Journal.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Effects of new synthetic derivatives of thiazole acetic acid on the... (n.d.). ResearchGate.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.).
  • Scheme of the synthesis of the derivatives of thiazole. (n.d.). ResearchGate.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21).
  • Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. (2013, June 15). PubMed.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Systematic Reviews in Pharmacy.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. (2023, December 5). MDPI.
  • Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016, November 15). PubMed.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024, February 28). Frontiers.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research.

Sources

biological activity of 4-Thiazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 4-Thiazoleacetic acid, methyl ester

Abstract

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and a plethora of investigational agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on a specific derivative, 4-Thiazoleacetic acid, methyl ester. While direct, in-depth studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs allow for a scientifically grounded prediction of its potential biological activities. This document will, therefore, serve as a technical guide for researchers and drug development professionals by synthesizing the known bioactivities of structurally related thiazole acetic acid analogs. Furthermore, it will provide a comprehensive, field-proven workflow for the systematic evaluation of 4-Thiazoleacetic acid, methyl ester, from initial in silico screening to detailed mechanism of action studies.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[6][7] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal building block for creating compounds that can effectively interact with a wide range of biological targets.[3][8] Clinically approved drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory drug Meloxicam all feature the thiazole ring, underscoring its therapeutic versatility.[2][9]

The compound of interest, 4-Thiazoleacetic acid, methyl ester, belongs to a subclass of thiazoles bearing an acetic acid moiety. This functional group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The ester form, specifically, often acts as a prodrug, enhancing membrane permeability and bioavailability before being hydrolyzed in vivo to the active carboxylic acid. This guide will explore the probable biological activities of this molecule based on the established profiles of its close structural relatives.

G cluster_0 Core Structure: 4-Thiazoleacetic acid, methyl ester cluster_1 Key Structural Features & Their Implications Core 4-Thiazoleacetic acid, methyl ester Thiazole 1,3-Thiazole Ring (Privileged Scaffold) Core->Thiazole Contains AceticAcid Acetic Acid Side Chain (Influences Pharmacodynamics) Core->AceticAcid Features Ester Methyl Ester Group (Prodrug Potential, Bioavailability) Core->Ester Features

Caption: Core structure and key functional groups of 4-Thiazoleacetic acid, methyl ester.

Predicted Biological Activities Based on Analog Data

By examining the literature on related thiazole derivatives, we can postulate several high-probability biological activities for 4-Thiazoleacetic acid, methyl ester.

Antimicrobial Activity

The thiazole moiety is a fundamental framework in the development of new antimicrobial agents to combat rising drug resistance.[4][6] Thiazole derivatives have been shown to possess potent and broad-spectrum antibacterial and antifungal properties.[7][10]

  • Causality & Mechanism: A key bacterial target for some thiazole derivatives is DNA gyrase, an essential enzyme for DNA replication.[4][6] By inhibiting this enzyme, these compounds prevent bacterial proliferation. The nitrogen and sulfur atoms of the thiazole ring are often crucial for coordinating with the enzyme's active site. Thiazole-based compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11]

Anti-inflammatory Activity

Several derivatives of 4-arylthiazole acetic acid have been investigated for their anti-inflammatory effects.[12] This suggests a strong potential for 4-Thiazoleacetic acid, methyl ester in this therapeutic area.

  • Causality & Mechanism: A prevalent mechanism for the anti-inflammatory action of heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[13][14] Inhibition of COX-2 blocks the production of prostaglandins (like PGE2), which are key mediators of pain and inflammation.[13] Other potential mechanisms include the inhibition of inducible nitric oxide synthase (iNOS), which would reduce the production of pro-inflammatory nitric oxide.[15]

Anticancer Activity

The thiazole scaffold is present in numerous compounds with demonstrated anticancer activity, including FDA-approved drugs.[9][16] Derivatives can exert cytotoxic effects through a wide variety of mechanisms.[3][17]

  • Causality & Mechanism: The specific anticancer mechanism is highly dependent on the substitutions on the thiazole ring. Known mechanisms for thiazole derivatives include:

    • Kinase Inhibition: Targeting protein kinases (e.g., Src, Abl) that are critical for cancer cell signaling and proliferation.[3][9]

    • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[16][17]

    • DNA Damage: Directly or indirectly causing damage to cancer cell DNA.[1]

    • Inhibition of Cell Proliferation: Interfering with signaling pathways that control the cell cycle.[16]

Table 1: Summary of Biological Activities of Related Thiazole Derivatives

Compound ClassSpecific ActivityMechanism of Action (if known)Reference(s)
Thiazole-based Schiff basesAntibacterial (Gram-positive & Gram-negative)DNA Gyrase Inhibition[4][6]
4-Arylthiazole acetic acid derivativesAnti-inflammatoryInhibition of albumin denaturation, Protease inhibition[12]
N-phenylthiazol-2-yl acetamide derivativesAnti-inflammatoryCyclooxygenase-2 (COX-2) Inhibition[13][14]
Thiazolyl-carbonyl-thiosemicarbazidesAnti-inflammatory, AntioxidantInducible Nitric Oxide Synthase (iNOS) Inhibition[15]
Fused Thiazole DerivativesAnticancerInduction of Apoptosis, TNF-α modulation[17]
Substituted 2-aminothiazolesAnticancerInhibition of cell proliferation[16]

Proposed Research Workflow for Biological Characterization

For drug development professionals, a structured, hypothesis-driven approach is essential to efficiently characterize a new chemical entity. The following workflow is a self-validating system designed to comprehensively evaluate the biological potential of 4-Thiazoleacetic acid, methyl ester.

Caption: Proposed workflow for the biological characterization of 4-Thiazoleacetic acid, methyl ester.

Step 1: Synthesis and Purity Confirmation
  • Expertise & Causality: The first principle of any biological study is to work with a well-characterized compound of high purity. The Hantzsch thiazole synthesis is a classic and reliable method, involving the condensation of an α-haloketone (or ester) with a thioamide.[5][18] Following synthesis, rigorous purification (e.g., column chromatography, recrystallization) is mandatory. The structure and purity must be unequivocally confirmed using a suite of analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC) to ensure that any observed biological activity is attributable to the target compound and not an impurity.

Step 2: In Silico Screening
  • Expertise & Causality: Before committing to resource-intensive wet lab experiments, computational modeling can predict binding affinities and guide hypothesis generation. Based on the activities of related analogs, molecular docking studies should be performed against the active sites of key proteins like human COX-2, bacterial DNA gyrase, and a panel of cancer-relevant kinases. A strong predicted binding energy (docking score) for a particular target provides a robust rationale for prioritizing one biological assay over another.

Step 3: Primary In Vitro Screening Protocols

The following are foundational, high-throughput protocols designed to provide a broad yet quantitative assessment of bioactivity.

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi, bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans), 4-Thiazoleacetic acid, methyl ester stock solution in DMSO, positive control antibiotic (e.g., Ciprofloxacin), negative control (DMSO).

  • Methodology:

    • Dispense 100 µL of appropriate broth into each well of a 96-well plate.

    • Create a two-fold serial dilution of the test compound across the plate, starting from a high concentration (e.g., 512 µg/mL).

    • Prepare a microbial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the standardized inoculum to each well. Include wells for a positive control (broth + inoculum + standard antibiotic) and negative controls (broth + inoculum + DMSO; broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity.

  • Trustworthiness: This protocol is a CLSI (Clinical and Laboratory Standards Institute) standard method. The inclusion of positive and negative controls validates the assay's sensitivity and ensures that the vehicle (DMSO) has no confounding antimicrobial effect at the concentrations used.

  • Objective: To assess the compound's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cell line, DMEM media, Fetal Bovine Serum (FBS), LPS, Griess Reagent (for nitric oxide measurement), PGE2 ELISA kit, MTT reagent, 4-Thiazoleacetic acid, methyl ester stock.

  • Methodology:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated controls and LPS-only controls.

    • After incubation, collect the cell supernatant.

    • Measure nitric oxide (NO) production in the supernatant using the Griess Reagent.

    • Measure Prostaglandin E2 (PGE2) levels in the supernatant using a commercial ELISA kit.

    • Assess cell viability in the remaining cells using an MTT assay to rule out cytotoxicity as the cause of reduced inflammatory markers.

  • Trustworthiness: This is a standard model for inflammation research.[13][14] Measuring cell viability in parallel is a critical self-validating step; a true anti-inflammatory effect will reduce NO and PGE2 at non-toxic concentrations.

Step 4: Mechanism of Action (MOA) Elucidation

If significant activity is observed in the primary screens, the following targeted experiments can elucidate the underlying mechanism.

G cluster_pathway Potential Anti-inflammatory MOA: COX-2 Inhibition LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage activates COX2 COX-2 Enzyme (Upregulated) Macrophage->COX2 expresses PGE2 Prostaglandins (PGE2) (Inflammatory Mediator) COX2->PGE2 synthesizes Inflammation Inflammation PGE2->Inflammation promotes Compound 4-Thiazoleacetic acid, methyl ester Compound->COX2 inhibits

Caption: Simplified signaling pathway for COX-2 mediated inflammation and the potential inhibitory role of the test compound.

  • If Anti-inflammatory: Perform Western blot analysis on lysates from the macrophage experiment (Protocol 3.3.2) to determine if the compound reduces the expression of COX-2 and iNOS protein, or if it acts as a direct inhibitor of enzyme activity without affecting protein levels.[13]

  • If Anticancer: Conduct flow cytometry-based assays using Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis. Analyze the cell cycle distribution to see if the compound causes arrest at a specific phase (e.g., G2/M).

  • If Antimicrobial: Utilize specific enzyme inhibition assays (e.g., a commercial DNA gyrase inhibition kit) to confirm the in silico target. Perform membrane integrity assays (e.g., crystal violet uptake) to investigate if the compound disrupts the microbial cell membrane.[8]

Conclusion

While 4-Thiazoleacetic acid, methyl ester, is not yet a well-documented agent, its core structure firmly places it within a class of compounds of immense interest to medicinal chemistry. Based on robust data from structurally related analogs, it is a promising candidate for investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The true value for researchers lies not in what is already known, but in the potential waiting to be uncovered. The comprehensive, logically structured workflow presented in this guide provides a validated, efficient, and scientifically rigorous pathway for elucidating the biological activity and therapeutic potential of this and other novel thiazole derivatives.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Anticancer Potential of Thiazole Deriv
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid deriv
  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science Publishers.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. Preprints.org.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • A Review On Thiazole As Anticancer Agents. Neliti.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science.
  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science Publisher.
  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Pharmaceutical Research and Reports.
  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Microbiology.
  • Thiazole synthesis. Organic Chemistry Portal.

Sources

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of Methyl 2-(thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. The Hantzsch thiazole synthesis, a classic yet enduringly relevant reaction, provides a robust and versatile platform for the construction of this critical heterocyclic scaffold.[1] This guide offers a comprehensive, in-depth exploration of the Hantzsch synthesis specifically tailored for the preparation of methyl 2-(thiazol-4-yl)acetate, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that govern the success of the synthesis. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel thiazole-containing compounds.

Introduction: The Significance of the Thiazole Ring and the Hantzsch Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug development. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a premier method for the construction of the thiazole nucleus. The classical approach involves the condensation of an α-haloketone with a thioamide.[1] The inherent simplicity and modularity of this reaction allow for the facile introduction of a wide range of substituents onto the thiazole core, making it an invaluable tool for medicinal chemists.

This guide will focus on a specific and highly useful application of the Hantzsch synthesis: the preparation of methyl 2-(thiazol-4-yl)acetate. This molecule serves as a versatile intermediate, with the ester functionality providing a convenient handle for further chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol.

The Hantzsch Synthesis: A Mechanistic Perspective

The Hantzsch thiazole synthesis proceeds through a well-established reaction cascade. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The synthesis of methyl 2-(thiazol-4-yl)acetate from methyl 4-chloroacetoacetate and thioformamide exemplifies the key steps of this transformation.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism A Methyl 4-chloroacetoacetate + Thioformamide C S-alkylation Intermediate A->C Nucleophilic Attack B Thioformamide (Tautomer) B->C Tautomerization & Attack D Hemiaminal Intermediate C->D Intramolecular Cyclization E Dehydrated Intermediate D->E Dehydration F Methyl 2-(thiazol-4-yl)acetate E->F Aromatization Workflow A 1. Reagent Addition - Dissolve thioformamide in ethanol. - Add methyl 4-chloroacetoacetate. B 2. Reaction - Reflux the mixture for 3-4 hours. A->B C 3. Work-up - Cool and concentrate the mixture. - Partition between ethyl acetate and water. B->C D 4. Neutralization & Extraction - Neutralize with sat. NaHCO₃. - Extract aqueous layer with ethyl acetate. C->D E 5. Drying & Concentration - Combine organic layers and dry with MgSO₄. - Concentrate under reduced pressure. D->E F 6. Purification - Purify the crude product by column chromatography. E->F

Caption: Experimental workflow for the synthesis of methyl 2-(thiazol-4-yl)acetate.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioformamide (1.22 g, 20 mmol) in absolute ethanol (40 mL).

  • Addition of α-Haloketone: To the stirred solution, add methyl 4-chloroacetoacetate (3.01 g, 20 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction and Neutralization: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral to litmus paper.

  • Separation: Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude methyl 2-(thiazol-4-yl)acetate by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization and Validation

The identity and purity of the synthesized methyl 2-(thiazol-4-yl)acetate should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR (CDCl₃)δ (ppm): ~8.7 (s, 1H, thiazole H-2), ~7.2 (s, 1H, thiazole H-5), ~3.8 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ (ppm): ~170 (C=O), ~153 (thiazole C-2), ~148 (thiazole C-4), ~118 (thiazole C-5), ~52 (OCH₃), ~35 (CH₂)
IR (thin film)ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1740 (C=O ester), ~1500 (C=N thiazole)
Mass Spec. (EI)m/z: 157 (M⁺), 98 (M⁺ - COOCH₃)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction or side reactions.- Increase reaction time or temperature.- Ensure anhydrous conditions.- Use freshly distilled solvents.
Impure Product Incomplete reaction or formation of byproducts.- Optimize purification conditions (e.g., solvent system for chromatography).- Perform an additional purification step (e.g., recrystallization).
Difficulty in Work-up Emulsion formation during extraction.- Add brine to the aqueous layer to break the emulsion.

Conclusion

The Hantzsch thiazole synthesis provides a direct and efficient route to methyl 2-(thiazol-4-yl)acetate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The protocol outlined in this guide is designed to be a robust starting point for the synthesis, with the provided characterization data serving as a benchmark for product validation.

References

  • Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1417 (2014).
  • U.S. Patent 4,391,979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • PubChem. (n.d.). Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)-acetate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. 16(3-4), 1471-1474.
  • European Patent Office. (1992).
  • Beilstein Journal of Organic Chemistry. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. 19, 808-821.

Sources

4-Thiazoleacetic Acid, Methyl Ester: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 4-Thiazoleacetic acid, methyl ester , a critical heterocyclic building block in medicinal chemistry. It is structured to provide actionable insights for researchers involved in the synthesis of metabolic modulators (e.g., PPAR agonists) and fragment-based drug discovery.

Technical Monograph & Operational Guide [1]

Executive Summary & Chemical Identity

4-Thiazoleacetic acid, methyl ester (Methyl 2-(thiazol-4-yl)acetate) represents a "privileged scaffold" in pharmaceutical research.[1] Unlike the ubiquitous 2-aminothiazole derivatives used in cephalosporin antibiotics, the simple 4-thiazoleacetic acid moiety is a key pharmacophore in the development of metabolic regulators, specifically Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1] Its lipophilic yet polar nature allows it to serve as a bioisostere for phenylacetic acid groups, improving metabolic stability and solubility profiles in lead compounds.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 2-(1,3-thiazol-4-yl)acetate
Common Name Methyl 4-thiazoleacetate
CAS Number 122435-43-8 (Ester); 19785-30-9 (Parent Acid)
Molecular Formula

Molecular Weight 157.19 g/mol
Physical State Colorless to pale yellow oil (low melting solid)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Sparingly soluble in water
Key Moiety 1,3-Thiazole ring (Position 4 substituted)

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most robust industrial and laboratory-scale route to 4-thiazoleacetic acid derivatives is the Hantzsch Thiazole Synthesis .[1] This condensation reaction involves a


-haloketone and a thioamide.[1]
Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by an intramolecular condensation between the nitrogen and the carbonyl group. This dehydrative cyclization forms the aromatic thiazole ring.

Critical Reagents:

  • Substrate A: Methyl 4-chloroacetoacetate (Methyl 4-chloro-3-oxobutanoate).[1] This provides the C4 and C5 carbons of the thiazole and the acetic acid side chain.

  • Substrate B: Thioformamide (for unsubstituted C2) or Thioacetamide (for 2-Methyl substitution).[1]

    • Note: For the specific title compound (unsubstituted at C2), Thioformamide is required. However, due to the instability of free thioformamide, it is often generated in situ or a stable precursor like formamide/P

      
      S
      
      
      
      is used.
Synthesis Workflow Diagram

HantzschSynthesis Start Starting Materials (Methyl 4-chloroacetoacetate + Thioformamide) Inter Intermediate (Thioimidate) Start->Inter S-Alkylation (EtOH, Reflux) Cyclization Cyclization & Dehydration (- H2O, - HCl) Inter->Cyclization Intramolecular Condensation Product Product (Methyl 4-thiazoleacetate) Cyclization->Product Aromatization

Caption: Logical flow of the Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 4-thiazoleacetate on a 10g scale. Safety Warning: Thioamides are toxic; haloesters are lachrymators. Perform all operations in a fume hood.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Thioformamide (1.1 eq) in anhydrous Ethanol (10 mL/g).

    • Alternative: If using Thioacetamide (to make the 2-methyl analog), dissolve 1.1 eq in Ethanol.

  • Addition:

    • Cool the solution to 0°C.

    • Add Methyl 4-chloroacetoacetate (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization of the chloro-ester.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the starting chloro-ester (

      
      ) and appearance of a UV-active product (
      
      
      
      ).[1]
  • Workup (Self-Validating Step):

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Resuspend the residue in Dichloromethane (DCM) and wash with saturated NaHCO

      
       solution.
      
    • Checkpoint: The pH of the aqueous layer must be basic (~8-9) to ensure the thiazole is in its free base form (not the HCl salt).[1]

  • Isolation:

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate.
      
    • Purification: Distillation under high vacuum (if liquid) or Flash Column Chromatography (SiO

      
      , Gradient 0-40% EtOAc in Hexane).[1]
      
Analytical Validation Parameters
TechniqueExpected Signal / Observation
1H NMR (CDCl3)

8.80 (s, 1H, C2-H), 7.20 (s, 1H, C5-H), 3.85 (s, 2H, CH2), 3.70 (s, 3H, OMe).
HPLC Purity > 98% (UV @ 254 nm).
Mass Spec (ESI)

Pharmaceutical Applications: The PPAR Connection

The 4-thiazoleacetic acid scaffold is a crucial intermediate in the synthesis of PPAR


 agonists  (e.g., analogs of GW501516/Cardarine). These compounds are investigated for treating dyslipidemia, obesity, and type 2 diabetes.
Role in Drug Design[1]
  • Linker Function: The acetic acid side chain serves as a flexible linker that positions the acidic headgroup (often required for receptor binding) relative to the lipophilic tail.

  • Metabolic Stability: The thiazole ring is resistant to oxidative metabolism compared to phenyl or furan rings, extending the half-life of the drug candidate.

Downstream Synthesis Workflow

The methyl ester is typically hydrolyzed to the free acid or reduced to the alcohol to couple with other pharmacophores.

DrugDiscovery Ester Methyl 4-thiazoleacetate (Scaffold) Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Acid 4-Thiazoleacetic Acid (Free Acid) Hydrolysis->Acid Coupling Amide Coupling / Ether Formation (with Lipophilic Tail) Acid->Coupling Linker Attachment API PPAR Agonist Candidate (Metabolic Modulator) Coupling->API

Caption: Workflow for converting the ester intermediate into a bioactive API.

Quality, Stability & Handling

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture.

  • Impurity Profile:

    • Starting Material: Unreacted Methyl 4-chloroacetoacetate (detectable by GC/TLC).[1]

    • By-product: Dimerization products of thioformamide (if excess used).

  • HSE (Health, Safety, Environment):

    • Thiazoles often have a characteristic, sometimes unpleasant, sulfur odor.

    • Use bleach (sodium hypochlorite) to quench glassware and waste streams to oxidize residual sulfur compounds before disposal.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Thiazole Derivatives for Metabolic Disorders. National Institutes of Health (PMC). Available at: [Link] (Context: PPAR agonist synthesis).

  • Chemical Properties of 4-Methylthiazole Derivatives. PubChem. Available at: [Link][1]

Sources

Methodological & Application

detailed protocol for methyl 2-(thiazol-4-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a high-fidelity, two-stage synthetic protocol for the preparation of methyl 2-(thiazol-4-yl)acetate .

While a direct Hantzsch synthesis using thioformamide is theoretically possible, it is operationally challenging due to the instability and poor commercial availability of thioformamide. Therefore, the industry-standard approach involves the robust synthesis of the 2-amino intermediate followed by a reductive deamination. This route ensures high regioselectivity, scalability, and reagent stability.

Strategic Overview

The synthesis proceeds via two distinct chemical phases:[1][2][3][4][5]

  • Hantzsch Thiazole Synthesis: Condensation of methyl 4-chloroacetoacetate with thiourea to form the stable intermediate, methyl 2-(2-aminothiazol-4-yl)acetate .

  • Reductive Deamination (Sandmeyer-Type): Removal of the exocyclic amino group using tert-butyl nitrite (t-BuONO) in a non-aqueous medium. This modern variation is preferred over the classical aqueous NaNO2/H₃PO₂ method to prevent hydrolysis of the sensitive methyl ester moiety.

Phase 1: Synthesis of Methyl 2-(2-aminothiazol-4-yl)acetate

This step utilizes the classical Hantzsch condensation.[6] The reaction is highly regioselective, driven by the nucleophilic attack of the sulfur atom on the


-haloketone followed by cyclodehydration.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[7]Role
Methyl 4-chloroacetoacetate 150.561.0Electrophile / C4-C5 Synthon
Thiourea 76.121.1Dinucleophile / N-C-S Synthon
Methanol (anhydrous) 32.04SolventReaction Medium
Sodium Acetate (optional) 82.031.1Acid Scavenger (buffer)
Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equiv) in anhydrous methanol (10 mL per gram of substrate).

  • Addition: Add methyl 4-chloroacetoacetate (1.0 equiv) dropwise to the stirred solution at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large-scale (>50g) batches.

  • Cyclization: Heat the reaction mixture to reflux (65°C) and maintain for 2–3 hours . Monitor reaction progress via TLC (System: 5% Methanol in DCM). The starting material (haloketone) should be consumed completely.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.

    • Neutralize the residue (which exists as the HCl salt) by adding saturated aqueous NaHCO₃ solution until pH ~8. The free base will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted haloketone.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow crystalline solid.

Phase 2: Reductive Deamination (Doyle-Knecht Variation)

The removal of the amino group is critical. The classical aqueous hypophosphorous acid method poses a high risk of hydrolyzing the methyl ester to the carboxylic acid. The Doyle-Knecht method uses alkyl nitrites in an organic solvent (THF or DMF) to generate the diazonium species in situ, which then undergoes radical reductive elimination via hydrogen abstraction from the solvent.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[7]Role
Methyl 2-(2-aminothiazol-4-yl)acetate 172.201.0Substrate
tert-Butyl Nitrite (t-BuONO) 103.121.5Diazotizing Agent
Tetrahydrofuran (THF) 72.11SolventMedium / H-Atom Donor
DMF (optional co-solvent) 73.09-Solubilizer (if needed)
Experimental Protocol
  • Setup: Flame-dry a two-neck round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Dissolve the 2-aminothiazole intermediate (from Phase 1) in anhydrous THF (15 mL per gram). If solubility is poor, add minimal anhydrous DMF.

    • Critical: Ensure the system is strictly anhydrous to protect the ester.

  • Reaction: Heat the solution to 60°C .

  • Addition: Add tert-butyl nitrite (1.5 equiv) dropwise over 20 minutes.

    • Observation: Evolution of nitrogen gas (

      
      ) will be observed. Ensure proper venting through a bubbler.
      
  • Completion: Stir at 60°C for 1–2 hours . Monitor by TLC (the diazonium intermediate is transient; look for the disappearance of the polar amine spot and appearance of a less polar product).

  • Work-up:

    • Cool to room temperature.[2]

    • Remove volatiles (THF and t-BuOH byproduct) under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (to remove DMF if used) and brine.

  • Purification: The crude oil requires purification via flash column chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 4:1 to 2:1).

  • Product Characterization:

    • Target: Methyl 2-(thiazol-4-yl)acetate.

    • Appearance: Pale yellow oil or low-melting solid.

    • NMR Signature: Look for the loss of the broad

      
       singlet and the appearance of the C2-proton singlet (thiazole proton) at 
      
      
      
      ppm.

Visual Workflow (Graphviz)

SynthesisProtocol SM1 Methyl 4-chloroacetoacetate (Electrophile) Inter Intermediate: Methyl 2-(2-aminothiazol-4-yl)acetate SM1->Inter Phase 1: Hantzsch Cyclization MeOH, Reflux, 2h (- HCl, - H2O) SM2 Thiourea (Dinucleophile) SM2->Inter Product FINAL PRODUCT: Methyl 2-(thiazol-4-yl)acetate Inter->Product Phase 2: Reductive Deamination 60°C, N2 evolution (Radical Mechanism) Reagent2 t-Butyl Nitrite / THF (Deamination Agent) Reagent2->Product

Caption: Two-stage synthetic workflow for methyl 2-(thiazol-4-yl)acetate involving Hantzsch cyclization followed by non-aqueous reductive deamination.

Key Technical Considerations

  • Regiochemistry: In Phase 1, the sulfur atom of thiourea is the most nucleophilic site and attacks the carbon bearing the chlorine atom (C4 of the acetoacetate). The subsequent nitrogen attack on the ketone carbonyl ensures the formation of the 2-aminothiazole ring with the acetate side chain at position 4.

  • Safety (t-BuONO): Alkyl nitrites are vasodilators and flammable. All operations in Phase 2 must be conducted in a well-ventilated fume hood.

  • Ester Stability: Avoid strong aqueous acids or bases in Phase 2. The use of THF as the hydrogen donor in the radical deamination process preserves the methyl ester, which would otherwise hydrolyze to the acid (thiazol-4-ylacetic acid) under aqueous Sandmeyer conditions.

References

  • Hantzsch Thiazole Synthesis (General Mechanism): Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Synthesis of 2-Aminothiazole Acetates: Zhang, L. J., et al. (2012). "Bis(2-aminothiazole-4-acetato)aquazinc(II)". Acta Crystallographica Section E, 68(6), m788. Link

  • Deamination via Alkyl Nitrites (Doyle-Knecht): Doyle, M. P., et al. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides". The Journal of Organic Chemistry, 42(14), 2426–2431. Link

  • Organic Syntheses Protocol (Analogous Ethyl Ester): Hartman, G. D., & Weinstock, L. M. (1980). "4-Thiazolecarboxylic acid, ethyl ester". Organic Syntheses, 59, 183. Link

Sources

Application Note: Purification Strategies for 4-Thiazoleacetic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the purification of 4-Thiazoleacetic acid, methyl ester (Methyl 4-thiazoleacetate), a critical intermediate in the synthesis of pharmaceuticals (e.g., cephalosporin antibiotics) and agrochemicals. Synthesized typically via the Hantzsch thiazole condensation, crude reaction mixtures often contain unreacted


-halo-keto esters, thioamides, and polymeric tars.

Due to the basic nitrogen in the thiazole ring (


), this compound lends itself to Acid-Base Extraction (ABE)  as a primary purification method, followed by Flash Chromatography  or Salt Formation  for high-purity isolation.
Physicochemical Data Table
PropertyValue / Description
CAS Number 59337-92-7
Molecular Formula

Molecular Weight 171.22 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in

(Free Base)
Basicity Weakly basic (Thiazole N); forms salts with strong acids
Stability Ester moiety susceptible to hydrolysis at high pH/Temp

Synthesis Context & Impurity Profile

Understanding the origin of the crude material is essential for selecting the correct purification logic. The standard synthesis involves the Hantzsch condensation of Methyl 4-chloroacetoacetate with Thioformamide .

Diagram 1: Synthesis & Impurity Origins

G Start1 Methyl 4-chloroacetoacetate (Lachrymator) Reaction Hantzsch Condensation (Reflux) Start1->Reaction Start2 Thioformamide Start2->Reaction Product 4-Thiazoleacetic acid, methyl ester Reaction->Product Impurity1 Impurity A: Polymeric Tars Reaction->Impurity1 Impurity2 Impurity B: Unreacted Halo-ester Reaction->Impurity2

Caption: Hantzsch synthesis pathway showing the target ester and common impurities (tars and unreacted starting materials).

Protocol A: Acid-Base Extraction (Primary Method)

Objective: Bulk removal of non-basic impurities (tars, unreacted halo-esters) by exploiting the basicity of the thiazole nitrogen. Scale: Suitable for gram to kilogram scales.

Reagents Required[4][5][6][7][8][9][10][11]
  • Hydrochloric Acid (1.0 M and 2.0 M)

  • Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (Saturated NaCl)

  • Drying Agent (

    
     or 
    
    
    
    )
Step-by-Step Procedure
  • Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (10 mL per gram of crude).

    • Note: DCM can be used, but EtOAc is preferred to avoid emulsions during the acid wash.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1.0 M HCl (

      
       volumes equivalent to the organic layer).
      
    • Mechanism: The thiazole nitrogen is protonated (

      
      ), moving the product into the aqueous phase. Neutral impurities (tars, halo-esters) remain in the organic phase.
      
    • Check: The aqueous layer should be acidic (pH < 2).

  • Organic Wash:

    • Combine the acidic aqueous extracts.

    • Wash the aqueous phase once with a small volume of fresh EtOAc to remove entrained non-basic impurities. Discard this organic wash.

  • Basification (Critical Step):

    • Cool the acidic aqueous solution to

      
       in an ice bath.
      
    • Why? To prevent hydrolysis of the methyl ester during basification.

    • Slowly add Saturated

      
        or Solid 
      
      
      
      until pH reaches 8–9.
    • Observation: The solution will become cloudy/milky as the free base precipitates/oils out.

  • Recovery:

    • Extract the cold, basic aqueous mixture with DCM (

      
      ).
      
    • Combine DCM extracts, wash with Brine, and dry over

      
      .
      
    • Concentrate in vacuo to yield the semi-purified oil/solid.

Diagram 2: Acid-Base Extraction Workflow

Extraction Crude Crude Mixture (In EtOAc) AcidWash Add 1M HCl (Extract) Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Impurities/Tars) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Keep Basify Basify (pH > 8) (Cold K2CO3) AqLayer->Basify ExtractBack Extract with DCM Basify->ExtractBack Final Pure Free Base ExtractBack->Final

Caption: Workflow for isolating the basic thiazole ester from non-basic crude impurities.

Protocol B: Flash Column Chromatography (Polishing)

Objective: Removal of closely eluting isomers or colored impurities remaining after extraction. Stationary Phase: Silica Gel (230-400 mesh).

Method Parameters
  • Column Loading: 1:50 (ratio of compound to silica).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (or Heptane).

    • Ramp: 0%

      
       40% Ethyl Acetate in Hexanes.
      
  • TLC Visualization:

    • UV (254 nm): Thiazole ring is UV active.

    • Stain: Iodine (

      
      ) chamber or Potassium Permanganate (
      
      
      
      ).
Procedure
  • Load the crude (from Protocol A) onto the column using a minimal amount of DCM or by dry-loading on Celite.

  • Elute with the gradient. The ester is moderately polar.

  • Retention: Expect the product to elute around 25-30% EtOAc/Hexanes (

    
     in 1:1 Hex/EtOAc).
    

Protocol C: Hydrochloride Salt Formation (Stabilization)

Objective: Convert the potentially unstable/oily free base into a crystalline, stable solid for long-term storage.

Procedure
  • Dissolve the purified free base (oil) in a minimal amount of anhydrous Diethyl Ether or DCM .

  • Cool to

    
    .
    
  • Dropwise add 4M HCl in Dioxane (or ethereal HCl) with vigorous stirring.

  • A white precipitate (Methyl 4-thiazoleacetate hydrochloride) should form immediately.

  • Filter the solid under inert atmosphere (nitrogen/argon) to avoid moisture absorption (hygroscopic).

  • Wash with cold ether and dry under vacuum.

Quality Control & Analytical Validation

TechniqueExpected Observation
TLC Single spot,

(50% EtOAc/Hex). UV active.
1H-NMR (CDCl3) Thiazole H2: Singlet

8.8-9.0 ppm.Thiazole H5: Singlet

7.2-7.5 ppm.-CH2-: Singlet

3.8-4.0 ppm.-OCH3: Singlet

3.7 ppm.
HPLC C18 Column, Water/Acetonitrile gradient (0.1% TFA).

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • General Thiazole Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Acid-Base Extraction Techniques: Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.

  • Synthesis of Thiazoleacetic Acids: "Process for the preparation of thiazole derivatives." US Patent 3274207A (Describes isolation of thiazole carboxylic acids via extraction).

  • Physical Data (Analogous Esters): National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 2-amino-4-thiazoleacetate.

Application Notes & Protocols: Strategic Incorporation of 4-Thiazoleacetic Acid into Peptides and Small Molecules via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen that serves as a cornerstone in medicinal chemistry.[1][2] Its prevalence in natural products, such as Vitamin B1 (Thiamine), and its integration into numerous FDA-approved drugs underscore its significance.[1][3] Molecules featuring the thiazole core exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The ring's aromaticity, ability to engage in hydrogen bonding, and rigid structure contribute to its capacity for high-affinity interactions with biological targets.[5]

Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient platform for constructing complex molecules by building them on an insoluble resin support.[7][8] This methodology simplifies purification by allowing excess reagents and byproducts to be washed away, making it ideal for automation and the generation of chemical libraries.[8]

This document provides a comprehensive guide for the strategic incorporation of 4-Thiazoleacetic acid, a valuable building block, into growing peptide chains or small molecules using established solid-phase synthesis techniques. We will address the necessary prerequisite of converting the commercially available methyl ester to the active carboxylic acid and provide detailed, field-tested protocols for its subsequent coupling.

Core Principle: Activation and Coupling Strategy

The central challenge in utilizing 4-Thiazoleacetic acid, methyl ester in SPPS is the initial conversion of the inactive ester to a free carboxylic acid, which can then be activated for amide bond formation. The methyl ester is unreactive towards standard peptide coupling reagents. Therefore, a preliminary saponification (base-catalyzed hydrolysis) is a mandatory first step.

Once the free acid is obtained, it can be coupled to a resin-bound free amine (e.g., the N-terminus of a growing peptide chain) using standard in situ activation reagents. The choice of reagent is critical and depends on factors such as the steric hindrance of the coupling partners and the desired reaction kinetics.

G cluster_prep Phase 1: Reagent Preparation cluster_spps Phase 2: Solid-Phase Synthesis Cycle reagent 4-Thiazoleacetic acid, methyl ester saponification Protocol 1: Saponification (Hydrolysis) reagent->saponification free_acid 4-Thiazoleacetic acid (Active Form) saponification->free_acid activation Protocol 2: Acid Activation & Coupling free_acid->activation resin Resin-Bound Peptide (with free N-terminus) resin->activation coupled Resin-Bound Peptide (Thiazole moiety incorporated) activation->coupled cleavage Protocol 3: Cleavage & Deprotection coupled->cleavage final_product Purified Thiazole-Peptide cleavage->final_product

Caption: Overall workflow for using 4-Thiazoleacetic acid, methyl ester in SPPS.

Detailed Experimental Protocols

Protocol 1: Saponification of 4-Thiazoleacetic Acid, Methyl Ester

Rationale: This protocol converts the chemically inert methyl ester into the carboxylate salt using lithium hydroxide (LiOH), a strong base. A mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the starting material and the reagents. Acidic workup protonates the carboxylate to yield the free carboxylic acid required for peptide coupling.

Materials:

  • 4-Thiazoleacetic acid, methyl ester

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

Procedure:

  • Dissolve 4-Thiazoleacetic acid, methyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O. A typical concentration is 0.1-0.2 M.

  • Add LiOH·H₂O (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, remove the THF and MeOH under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-Thiazoleacetic acid as a solid.

  • Verify the structure and purity by ¹H NMR and Mass Spectrometry before use in SPPS.

Protocol 2: Coupling of 4-Thiazoleacetic Acid to a Resin-Bound Amine

Rationale: This protocol describes the coupling of the pre-activated 4-Thiazoleacetic acid to the N-terminal amine of a peptide chain on a solid support. It assumes a standard Fmoc/tBu synthesis strategy.[7] The first step is the removal of the temporary Fmoc protecting group with piperidine to expose the free amine. The carboxylic acid is then activated in situ using a coupling reagent and an additive to form a highly reactive ester, which rapidly acylates the resin-bound amine. A capping step is included to block any unreacted amines.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • 4-Thiazoleacetic acid (from Protocol 1)

  • Coupling Reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Capping Solution: Acetic anhydride/DIPEA/DMF (5:10:85)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser Test (Ninhydrin) Kit[9]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation of Deprotection: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of free primary amines.

  • Activation Solution Preparation: In a separate vial, dissolve 4-Thiazoleacetic acid (3-5 eq relative to resin loading), the coupling reagent (e.g., HATU, 0.95 eq relative to the acid), in DMF. Add DIPEA (2 eq relative to the acid) and allow to pre-activate for 1-2 minutes.

    • Expert Note: Using slightly less than 1 equivalent of the aminium salt (like HATU) relative to the acid ensures that the acid is the activated species, minimizing side reactions.

  • Coupling Reaction: Add the activation solution to the washed, deprotected resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: After the coupling time, take a small sample of beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution and repeat steps 5-7.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted amines that could form deletion sequences, add the capping solution to the resin and agitate for 20 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling cycle or final cleavage.

G Resin Resin-NH-Peptide FinalProduct Resin-NH-CO-CH2-Thiazole Resin->FinalProduct Coupling Fmoc Fmoc FmocResin Resin-N(Fmoc)-Peptide Fmoc->FmocResin FmocResin->Resin 20% Piperidine ThiazoleAcid Thiazole- CH2-COOH ActiveEster Active OAt Ester ThiazoleAcid->ActiveEster HATU HATU/DIPEA HATU->ActiveEster ActiveEster->FinalProduct

Caption: Chemical logic of coupling 4-Thiazoleacetic acid via HATU activation.

Protocol 3: Final Cleavage and Deprotection

Rationale: This protocol uses a strong acid, Trifluoroacetic acid (TFA), to simultaneously cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.[11] Scavengers are included in the "cleavage cocktail" to capture the highly reactive cationic species generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.[12]

Materials:

  • Dried peptide-resin from Protocol 2.

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5).

    • Safety Note: Work in a well-ventilated fume hood. TFA is highly corrosive.

  • Cold diethyl ether or methyl tert-butyl ether (MTBE).

  • Centrifuge tubes.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate in a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (10-20x) of cold diethyl ether.

  • A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).[11]

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude product can now be purified by reverse-phase HPLC and characterized by mass spectrometry.

Data and Reagent Selection

The success of the coupling step is highly dependent on the choice of reagents. Below is a comparative summary of common coupling reagents used in SPPS.

ReagentAcronymActivation MechanismRelative SpeedKey Considerations
Aminium Salts
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUForms highly reactive OAt esters.[13]Very FastExcellent for hindered couplings; low racemization risk. Higher cost.[14]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUForms OBt esters.[13]FastIndustry standard, reliable, and cost-effective. Byproducts are water-soluble.[14]
Carbodiimides
N,N'-DiisopropylcarbodiimideDICForms O-acylisourea intermediate, which reacts with an additive (e.g., HOBt, Oxyma).[15][16]ModerateCost-effective. Requires an additive to suppress racemization. Byproduct (DIU) is soluble in DMF.[13][16]
Cleavage CocktailComposition (v/v)Primary Use Case
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose for peptides containing multiple protecting groups, including Arg(Pbf), Trp(Boc), Cys(Trt).[12]
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)Good for peptides without sensitive residues like Cys or Met. Triisopropylsilane (TIPS) is a less odorous scavenger.[12]

References

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances.
  • Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothio
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (N.d.). PMC.
  • Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. (N.d.). New Journal of Chemistry (RSC Publishing).
  • Cook–Heilbron thiazole synthesis. (N.d.). Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (N.d.). Pharmaguideline.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (N.d.). Journal of Medical Science.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Proposed mechanism for the formation of thiazole derivatives. (N.d.).
  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025).
  • Thiazole synthesis. (N.d.). Organic Chemistry Portal.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • Peptide Coupling Reagents Guide. (N.d.). Sigma-Aldrich.
  • Cleavage Cocktails; Reagent B. (N.d.). Aapptec Peptides.
  • Coupling Reagents. (N.d.). Aapptec Peptides.
  • Total Synthesis, Structure, and Oral Absorption of a Thiazole Cyclic Peptide, Sanguinamide A. (2025). Request PDF.
  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (N.d.). PMC - NIH.
  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (N.d.). PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Novabiochem® Coupling reagents. (N.d.). Merck.
  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PMC.
  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (N.d.).
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). Jetir.Org.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2025).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (N.d.). [Source not specified].
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (N.d.). [Source not specified].
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (N.d.). PMC - NIH.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). DU Chem.
  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.

Sources

Application Note: Scale-Up Synthesis of Methyl 2-(1,3-thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1,3-thiazol-4-yl)acetate (CAS: 104605-26-1) is a critical heterocyclic building block used in the synthesis of cephalosporin antibiotics, anti-inflammatory agents, and agrochemicals. While the thiazole ring is ubiquitous in medicinal chemistry, the specific installation of the 2-unsubstituted (2-H) thiazole moiety presents unique scale-up challenges compared to its 2-amino or 2-methyl counterparts.

This guide details the Two-Stage Industrial Protocol (Thiourea Route) as the primary recommendation for multi-kilogram synthesis. This route is selected over the direct Hantzsch synthesis (using thioformamide) due to the instability of thioformamide and the handling difficulties of phosphorus pentasulfide (


) at scale. A robust deamination strategy is provided to convert the stable 2-amino intermediate to the desired 2-H target.
Core Advantages of this Protocol:
  • Reagent Stability: Utilizes thiourea (solid, stable) instead of unstable thioaldehydes.

  • Purification Efficiency: The intermediate crystallizes as a high-purity salt, rejecting impurities early.

  • Scalability: Avoids chromatography; relies on filtration and distillation.

Chemical Strategy & Retrosynthesis

The synthesis hinges on the Hantzsch Thiazole Synthesis, a condensation between an


-haloketone and a thioamide.

Pathway A (Direct): Reaction of methyl 4-chloroacetoacetate with thioformamide.

  • Limitation: Thioformamide is unstable and must be generated in situ (e.g., Formamide +

    
    ), leading to viscous sulfur waste and 
    
    
    
    evolution.

Pathway B (Recommended - Indirect): Reaction with thiourea to form the 2-aminothiazole, followed by reductive deamination (Sandmeyer-type).

  • Benefit: Thiourea is cheap and robust. The amino-thiazole intermediate is a crystalline solid that purifies the carbon skeleton before the final step.

Reaction Scheme (DOT Visualization)

G Start Methyl 4-chloroacetoacetate (Liquid, Lachrymator) Intermediate Methyl 2-amino-4-thiazoleacetate (Solid HCl Salt) Start->Intermediate Step 1: Cyclization (EtOH, Reflux) Thiourea Thiourea (Solid) Thiourea->Intermediate Deamination Diazotization / Reduction (NaNO2 / H3PO2) Intermediate->Deamination Step 2 Product Methyl 2-(1,3-thiazol-4-yl)acetate (Target) Deamination->Product N2 gas evolution

Caption: Two-stage synthesis strategy prioritizing intermediate stability and purification.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-4-thiazoleacetate Hydrochloride

Objective: Construct the thiazole core using the Hantzsch condensation.

Reagents:

  • Methyl 4-chloroacetoacetate (1.0 equiv) [CAS: 638-07-3]

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 5 Vol)

Procedure:

  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe. Ensure the scrubber is active (trapping potential HCl vapors).

  • Charging: Charge Ethanol (5 volumes relative to chloroester) and Thiourea (1.1 equiv) into the reactor. Stir to form a suspension.

  • Addition: Add Methyl 4-chloroacetoacetate (1.0 equiv) dropwise over 30–60 minutes at room temperature (

    
    ).
    
    • Note: The reaction is exothermic.[1] Control addition rate to maintain

      
      .
      
  • Reaction: Heat the mixture to reflux (

    
    ) and hold for 2–4 hours.
    
    • Monitor: TLC or HPLC should show consumption of the chloro-ester.

  • Crystallization: Cool the mixture slowly to

    
    . The product (HCl salt) will crystallize heavily.
    
  • Isolation: Filter the white to off-white solid. Wash the cake with cold Ethanol (1 Vol).

  • Drying: Dry under vacuum at

    
    .
    
    • Yield Expectation: 85–95%.

    • Purity: >98% (HPLC).

Step 2: Reductive Deamination to Methyl 2-(1,3-thiazol-4-yl)acetate

Objective: Remove the amino group to yield the 2-H target.

Reagents:

  • Methyl 2-amino-4-thiazoleacetate HCl (from Step 1)

  • Sodium Nitrite (

    
    , 1.5 equiv)
    
  • Hypophosphorous Acid (

    
    , 50% aq. solution, 5.0 equiv)
    
  • Water (Solvent)

  • Optional: Copper(I) oxide (catalytic, 0.05 equiv) to accelerate dediazoniation.

Procedure:

  • Dissolution: In a reactor, charge the Amino-thiazole salt and Water (10 Vol). Stir to dissolve.

  • Acidification: Add Hypophosphorous acid (5.0 equiv) slowly. Cool the mixture to

    
     to 
    
    
    
    .
  • Diazotization: Dissolve Sodium Nitrite (1.5 equiv) in minimum water. Add this solution dropwise to the reactor sub-surface over 1 hour, maintaining

    
    .
    
    • Critical: Vigorous nitrogen gas evolution will occur. Ensure reactor venting is sized correctly.

  • Reduction: After addition, allow the mixture to warm to room temperature (

    
    ) over 2 hours.
    
    • Observation: Gas evolution will cease as the diazonium intermediate is reduced by hypophosphorous acid.

  • Workup:

    • Neutralize the reaction mixture with

      
       or 
      
      
      
      solution to pH 7–8.
    • Extract with Ethyl Acetate or Dichloromethane (3 x 3 Vol).

    • Wash combined organics with Brine. Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil is purified by Vacuum Distillation .

    • Boiling Point: ~105–110°C at 2 mmHg (typical for thiazole acetates).

    • Final Yield: 60–75% (from Step 1).

Process Data & Specifications

ParameterStep 1 (Cyclization)Step 2 (Deamination)
Limiting Reagent Methyl 4-chloroacetoacetateAmino-thiazole Intermediate
Key Solvent EthanolWater (Aqueous Phase)
Temperature Reflux (

)

Exotherm Risk Moderate (Addition)High (Gas Evolution)
Byproducts HCl (Gas/Salt)

(Gas),

Purification Filtration (Crystallization)Distillation
Typical Yield 90%70%

Critical Safety & Scale-Up Controls

Diazonium Safety (Step 2)

The deamination step involves the formation of a diazonium species. While transient, diazonium salts can be shock-sensitive if allowed to dry.

  • Control: Never let the reaction mixture dry out during the diazotization phase. Ensure the reduction with

    
     is complete before workup.
    
  • Venting: The reaction generates stoichiometric quantities of Nitrogen gas (

    
    ). Verify reactor headspace and vent lines are not blocked to prevent over-pressurization.
    
Handling -Haloketones

Methyl 4-chloroacetoacetate is a potent lachrymator (tear gas agent) and skin irritant.

  • Control: All transfers must occur in a closed system or efficient fume hood.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution.

Workflow Diagram (Unit Operations)

Process cluster_0 Step 1: Cyclization cluster_1 Step 2: Deamination S1_React Reactor 1: EtOH + Thiourea + Chloro-ester S1_Filter Centrifuge: Isolate HCl Salt S1_React->S1_Filter S1_Dry Dryer: Remove EtOH S1_Filter->S1_Dry S2_React Reactor 2: Salt + H3PO2 + NaNO2 (0°C) S1_Dry->S2_React S2_Extract Extractor: EtOAc Phase Cut S2_React->S2_Extract S2_Distill Distillation: High Vac (<5 mmHg) S2_Extract->S2_Distill

Caption: Unit operation flow for the two-step synthesis.

Alternative Method: Direct Synthesis (Note on Feasibility)

A direct "One-Pot" synthesis using Formamide and Phosphorus Pentasulfide (


) to generate thioformamide in situ is possible but often discouraged for GMP scale-up due to:
  • Waste: Generation of large amounts of phosphorus/sulfur sludge.

  • Safety: Evolution of

    
     gas (highly toxic).
    
  • Purity: Difficult separation of phosphorus byproducts from the oily product.

Protocol Summary (For Reference Only):

  • Reflux Formamide (excess) with

    
     in Dioxane.
    
  • Add Methyl 4-chloroacetoacetate.

  • Workup requires extensive base washing and likely column chromatography, rendering it less efficient than the Thiourea route.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
    • Organic Chemistry Portal:

  • Synthesis of 2-Aminothiazole Intermediates

    • ChemicalBook Procedure: "Synthesis of Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate".

    • Sigma-Aldrich Product Data: Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate.

  • Deamination Protocols (Sandmeyer-type)

    • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions". Journal of Organic Chemistry, 42(14), 2426–2430.

    • Organic Syntheses: "Reductive Deamination of Amines".

  • Industrial Handling of Chloroacetoacetates

    • PubChem Laboratory Chemical Safety Summary (LCSS): Methyl 4-chloroacetoacetate.

Sources

Application Notes and Protocols for In Vitro Evaluation of Thiazoleacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole derivatives, including thiazoleacetic acids, represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] Their diverse biological effects encompass anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][5][6][7] Many newly synthesized thiazole derivatives are being investigated for their potential to modulate key cellular pathways involved in cancer progression, making them promising candidates for novel therapeutic agents.[3][4][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of thiazoleacetic acid derivatives. It moves beyond simple procedural lists to offer a strategic framework for characterizing these compounds, from initial cytotoxicity screening to elucidating their mechanism of action and identifying specific molecular targets. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.

Section 1: Primary Screening - Assessing Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. This primary screening provides essential dose-response data, including the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[9] Colorimetric assays based on metabolic activity are widely used for this purpose due to their reliability, sensitivity, and suitability for high-throughput screening.[10][11]

Comparative Overview of Common Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in viable cells.[10][11][12]Inexpensive, widely used, and well-documented.[10]Requires a solubilization step to dissolve the formazan crystals; can be toxic to cells.[10]
MTS Assay Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[10]Simpler and faster protocol than MTT.[10]Reagents can be more expensive than MTT.
CellTiter-Glo® A luminescent assay that quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase uses ATP to oxidize luciferin, generating light.[13]Highly sensitive, rapid "add-mix-measure" protocol, suitable for HTS.[11]Requires a luminometer; enzyme-based assay can be prone to interference.
Protocol: MTT Cell Viability Assay

This protocol details a standard method for determining the cytotoxicity of thiazoleacetic acid derivatives against a chosen cancer cell line (e.g., MCF-7 breast cancer, HepG2 liver cancer).[6]

Principle: The metabolic activity of viable cells reduces the MTT tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazoleacetic acid derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazoleacetic acid derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[8]

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated cells to that of the vehicle control cells. Plot the cell viability against the compound concentration (log scale) to determine the IC50 value.[11]

Section 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates cytotoxic activity, the next critical step is to determine how it induces cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis. Apoptosis is a controlled process characterized by specific morphological and biochemical hallmarks, making it a preferred mechanism for anticancer agents.[14]

Experimental Workflow for Apoptosis Assessment

G cluster_0 Apoptosis Detection Strategy Start Hit Compound from Viability Screen AnnexinV Annexin V / PI Staining (Early/Late Apoptosis) Start->AnnexinV Flow Cytometry Caspase Caspase-3/7 Activity Assay (Execution Phase) AnnexinV->Caspase Confirmatory Assay DNA_Frag DNA Fragmentation Analysis (Late Apoptosis) Caspase->DNA_Frag Confirmatory Assay Conclusion Apoptotic Mechanism Confirmed DNA_Frag->Conclusion

Caption: A strategic workflow for investigating apoptosis induction.

Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the thiazoleacetic acid derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[16]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: DNA Fragmentation (Ladder) Assay

Principle: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave DNA between nucleosomes, generating fragments in multiples of 180-200 base pairs. When analyzed by agarose gel electrophoresis, this creates a characteristic "ladder" pattern.

Materials:

  • DNA extraction kit (for apoptotic cells)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA ladder marker

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells with the compound for a sufficient duration to induce late-stage apoptosis (e.g., 48-72 hours). Harvest the cells.

  • DNA Extraction: Extract genomic DNA from the cell pellet using a commercially available kit specifically designed for isolating fragmented DNA from apoptotic cells.

  • Gel Electrophoresis: Prepare a 1.5-2% agarose gel in TAE buffer. Load the extracted DNA mixed with loading dye into the wells. Include a DNA ladder marker.

  • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under a UV transilluminator. A distinct ladder pattern indicates apoptosis, whereas a smear is indicative of necrosis.

Section 3: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of DNA content is a standard method to identify the cell cycle phase distribution of a cell population.[17]

Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[18] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[17][18]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol (for fixation)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells with the thiazoleacetic acid derivative for 24-48 hours. Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. This step permeabilizes the cells.[19][20] Fix the cells for at least 2 hours at 4°C (or overnight).

  • Rehydration & RNase Treatment: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. Causality Note: RNase treatment is essential to remove RNA, which PI can also bind, ensuring that the fluorescence signal is specific to DNA content.[18]

  • PI Staining: Add PI solution (final concentration ~50 µg/mL) to the cells. Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition & Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[20] Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Section 4: Target-Specific Assays - Investigating STAT3 Signaling

Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key driver in many cancers, promoting proliferation, survival, and suppressing apoptosis.[21][22][23] Therefore, STAT3 is a promising therapeutic target, and many small molecule inhibitors are designed to disrupt its signaling pathway.[21][24]

The STAT3 Signaling Pathway

The canonical STAT3 pathway is activated by cytokines (like IL-6) and growth factors.[21][25] This activation cascade involves receptor-associated Janus kinases (JAKs), which phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation (e.g., c-Myc, Cyclin D1, BCL2).[23][24]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_m STAT3 Monomer JAK->STAT3_m 3. Phosphorylation pSTAT3_m p-STAT3 STAT3_d p-STAT3 Dimer pSTAT3_m->STAT3_d 4. Dimerization STAT3_d_nuc p-STAT3 Dimer STAT3_d->STAT3_d_nuc 5. Nuclear Translocation DNA DNA (Target Genes) STAT3_d_nuc->DNA 6. Binds DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: The canonical JAK/STAT3 signaling pathway.

Protocol: STAT3 Luciferase Reporter Assay

Principle: This assay quantifies the transcriptional activity of STAT3. Cells are co-transfected with a plasmid containing a firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid expressing Renilla luciferase. An increase in STAT3 activity (e.g., upon IL-6 stimulation) leads to increased firefly luciferase expression. A potent inhibitor will block this increase.[26][27]

Materials:

  • HEK293T or other suitable cell line

  • STAT3-responsive firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine or other transfection reagent

  • Thiazoleacetic acid derivatives

  • IL-6 (as a STAT3 activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Step-by-Step Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with the STAT3 firefly luciferase reporter and the Renilla control plasmid using a suitable transfection reagent.

  • Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate and allow them to attach overnight.[26]

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiazoleacetic acid derivatives for 1-2 hours.

  • STAT3 Activation: Stimulate the cells with a pre-determined concentration of IL-6 (e.g., 20 ng/mL) to activate the STAT3 pathway.[26][27] Incubate for 6-24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in compound-treated, IL-6 stimulated cells to that of cells stimulated with IL-6 alone. A reduction in signal indicates inhibition of STAT3 transcriptional activity.

Protocol: Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Principle: This is a direct binding assay to determine if a compound inhibits the STAT3 dimerization step by binding to its SH2 domain.[28] The assay uses a fluorescently labeled phosphopeptide that mimics the binding site on another STAT3 monomer. When this peptide is bound to the larger STAT3 protein, it tumbles slowly in solution, emitting highly polarized light. If a compound competes with the peptide for binding to the SH2 domain, the free peptide tumbles rapidly, emitting depolarized light.[28][29]

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently-labeled phosphopeptide probe (e.g., 5-FLU-G(pY)LPQTV-NH₂)

  • Thiazoleacetic acid derivatives

  • Assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Step-by-Step Methodology:

  • Incubation: In a 384-well plate, incubate the recombinant STAT3 protein (e.g., 150 nM) with serial dilutions of the thiazoleacetic acid derivative for 1 hour at 37°C.[29]

  • Probe Addition: Add the fluorescently-labeled phosphopeptide probe (e.g., 10 nM) to each well.

  • Equilibration: Incubate the plate for at least 30 minutes at room temperature to allow the binding reaction to reach equilibrium.[29]

  • Measurement: Measure the fluorescence polarization in each well using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50 for binding inhibition. A decrease in polarization indicates that the compound is successfully displacing the probe from the STAT3 SH2 domain.

References

  • Fu, L., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. Available from: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available from: [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression. (2023). Frontiers in Oncology. Available from: [Link]

  • Lee, S. H., & Kim, Y. J. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available from: [Link]

  • Siveen, K. S., et al. (2024). Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Cancers. Available from: [Link]

  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci. Available from: [Link]

  • Teng, S., et al. (2015). STAT3 Signaling in Cancer. International Journal of Molecular Sciences. Available from: [Link]

  • Riss, T. L., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Current Chemical Genomics. Available from: [Link]

  • Cell Cycle Tutorial Contents. University of Leicester. Available from: [Link]

  • Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. Available from: [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available from: [Link]

  • Cell cycle analysis. Wikipedia. Available from: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available from: [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available from: [Link]

  • Lee, D. W., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines. Available from: [Link]

  • The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (2022). Journal of Taibah University Medical Sciences. Available from: [Link]

  • Al-Malki, A. L., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules. Available from: [Link]

  • El-Sayed, N. F., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). Oncotarget. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. Available from: [Link]

  • Effects of new synthetic derivatives of thiazole acetic acid on... (2022). ResearchGate. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available from: [Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (2020). Frontiers in Oncology. Available from: [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Journal of Translational Medicine. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. Available from: [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (2024). ACS Central Science. Available from: [Link]

  • Effects of new synthetic derivatives of thiazole acetic acid on... (2022). ResearchGate. Available from: [Link]

  • Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line. (2015). Cancer Genomics & Proteomics. Available from: [Link]

Sources

Strategic Application Note: 4-Thiazoleacetic Acid, Methyl Ester in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Thiazoleacetic acid, methyl ester serves as a high-value "seed" fragment. Unlike simple phenyl rings, the thiazole core offers a privileged heterocyclic scaffold with inherent hydrogen-bond acceptor capabilities (N3) and potential for specific hydrophobic interactions (S1). The methyl ester functionality acts as a versatile chemical handle, allowing for rapid expansion into diverse chemical space via amidation or reduction.

This Application Note details the strategic integration of this fragment into screening libraries, provides robust synthetic protocols for its evolution ("fragment growing"), and outlines the biophysical validation of its binding using Saturation Transfer Difference (STD) NMR.

Chemical Profile & "Rule of Three" Compliance

Before inclusion in a library, a fragment must meet specific physicochemical criteria to ensure high ligand efficiency (LE) and solubility. 4-Thiazoleacetic acid, methyl ester is an exemplary "Rule of Three" (Ro3) compliant fragment.

Table 1: Physicochemical Properties

PropertyValueRo3 CriteriaStrategic Insight
Molecular Weight 157.19 Da< 300 DaHigh headroom for "growing" the molecule without breaching drug-like MW limits.
cLogP ~0.65< 3.0Ideal lipophilicity; soluble in aqueous buffers (PBS/DMSO) for NMR/SPR screening.
H-Bond Donors 0< 3Reduces desolvation penalty upon binding.
H-Bond Acceptors 3 (N, O, O)< 3The thiazole nitrogen is a critical vector for interaction with His/Lys residues.
Rotatable Bonds 3< 3The methylene spacer (

) allows the carbonyl to adopt optimal geometries within the binding pocket.
PSA (Polar Surface Area) ~68 Ų< 60-80 ŲPermeable; good starting point for cell-active lead generation.

Strategic Application: Fragment Evolution Workflow

The primary utility of this molecule is not as a final drug, but as a branching point . The ester is a "masked" functionality that can be differentiated into three distinct vectors.

Diagram 1: Fragment Evolution Logic

Caption: Strategic divergence from the parent ester to high-affinity leads via amidation, reduction, or cyclization.

FragmentEvolution Fragment 4-Thiazoleacetic acid, methyl ester (The Seed) Hydrolysis Hydrolysis (LiOH) Fragment->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (HATU/Amine) Acid->Amidation Reduction Reduction (LiAlH4) Acid->Reduction Lead_Amide Amide Library (H-Bond Donors) Amidation->Lead_Amide  + R-NH2 Lead_Alcohol Alcohol/Aldehyde (Transition State Mimics) Reduction->Lead_Alcohol  + Hydride

Experimental Protocols

Protocol A: Synthetic Functionalization (The "Make" Phase)

Objective: Convert the methyl ester into a focused amide library to probe adjacent binding pockets (Fragment Growing). Rationale: Direct aminolysis of methyl esters can be sluggish. Saponification followed by HATU coupling is the industry standard for reliability across diverse amines.

Reagents:

  • Starting Material: 4-Thiazoleacetic acid, methyl ester (1.0 eq)

  • Solvents: THF, Water, DMF (Anhydrous)

  • Reagents: LiOH·H2O, HCl (1N), HATU, DIPEA, Diverse Amines (

    
    )
    

Step-by-Step Methodology:

  • Hydrolysis (Activation):

    • Dissolve the methyl ester (100 mg, 0.64 mmol) in THF/Water (3:1, 4 mL).

    • Add LiOH·H2O (1.5 eq) and stir at RT for 2 hours (Monitor by LCMS for disappearance of ester).

    • Acidify with 1N HCl to pH ~3. Extract with EtOAc (3x), dry over

      
      , and concentrate. Yields the free acid.
      
  • Library Coupling (Parallel Synthesis):

    • Dissolve the free acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate the ester.

    • Aliquot the activated mixture into a 96-well reaction block containing different amines (1.2 eq per well).

    • Shake at RT for 16 hours.

  • Purification:

    • Evaporate DMF (Genevac or N2 stream).

    • Resuspend in DMSO/MeOH. Purify via Prep-HPLC (Reverse phase C18).

Protocol B: Biophysical Validation via STD-NMR (The "Test" Phase)

Objective: Confirm direct binding of the fragment to the target protein and map the epitope (which part of the molecule touches the protein). Technique: Saturation Transfer Difference (STD) NMR.[1][2][3][4][5] Why STD? It detects weak binders (


 mM to 

M range) typical of fragments, without requiring protein labeling.

Diagram 2: STD-NMR Experimental Workflow Caption: Magnetization transfer from irradiated protein to the bound transient thiazole fragment.

STD_NMR SamplePrep Sample Prep: Protein (10-20 uM) + Ligand (1-2 mM) in D2O Buffer OnRes On-Resonance Spectrum (Irradiate Protein @ -1 ppm) SamplePrep->OnRes OffRes Off-Resonance Spectrum (Irradiate Buffer @ 30 ppm) SamplePrep->OffRes Subtraction Subtraction (Off-Res - On-Res) OnRes->Subtraction OffRes->Subtraction Result STD Spectrum (Only binders show peaks) Subtraction->Result

Detailed Methodology:

  • Sample Preparation:

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 in

      
       (99.9%). Critical: Avoid protonated buffers (e.g., Tris, HEPES) which obscure ligand signals.
      
    • Protein: 20

      
      M target protein.
      
    • Ligand: 1.0 mM 4-Thiazoleacetic acid, methyl ester (dissolved in

      
      ). Final DMSO concentration < 5%.
      
    • Ratio: 50:1 (Ligand:Protein) to ensure sufficient excess for saturation transfer.

  • NMR Acquisition (Bruker/Varian 600 MHz):

    • Pulse Sequence: stddiff (Bruker).

    • On-Resonance Irradiation: -1.0 ppm or 12 ppm (regions with only protein signals).

    • Off-Resonance Irradiation: 30 ppm (far from any chemical shift).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

    • Scans: 128 - 256 scans (depending on sensitivity).

  • Data Analysis (Self-Validation):

    • Positive Result: Signals corresponding to the Thiazole ring protons (approx 8.8-9.0 ppm and 7.3-7.5 ppm) and the Methyl ester (3.6 ppm) appear in the difference spectrum.

    • Epitope Mapping: If the Thiazole ring protons show stronger STD intensity than the methyl ester protons, the heterocycle is the primary anchor point in the binding pocket.

    • Negative Control: Run the same experiment with Ligand ONLY (no protein). The difference spectrum must be blank. If peaks appear, it indicates non-specific aggregation or direct irradiation artifacts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
NMR: No STD signal observed

is too low (tight binder) or too high (no binding).
Check

relaxation. If

< 100 nM, STD fails (slow exchange). Use WaterLOGSY instead.
NMR: Ligand precipitation Low solubility in aqueous buffer.Reduce ligand concentration to 200

M. Ensure stock is in 100%

.
Synthesis: Low yield in amidation Ester hydrolysis incomplete or HATU degradation.Use LiOH (2 eq) and heat to 40°C for hydrolysis. Use fresh HATU stored under Argon.
Synthesis: Side reactions N-alkylation of thiazole ring.Avoid strong alkylating agents. The thiazole nitrogen is nucleophilic; protect if necessary, though usually HATU is safe.

References

  • Fragment-Sized Thiazoles in FBDD: Proj, M., et al. (2022).[6] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.[6] [Link]

  • STD-NMR Protocol: Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Thiazole Chemistry Review: Kashyap, S. J., et al. (2012).[7] Thiazoles: having diverse biological activities.[6][7][8][9][10] Medicinal Chemistry Research.[6][7][9][11] [Link]

  • Compound Data: PubChem. Methyl 2-(thiazol-4-yl)acetate (CID: 88289).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Hantzsch Synthesis of Methyl 2-(thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Hantzsch synthesis of methyl 2-(thiazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and obtain high-purity product.

I. Understanding the Reaction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of a thiazole ring. In the context of synthesizing methyl 2-(thiazol-4-yl)acetate, the reaction involves the condensation of an α-halocarbonyl compound, specifically methyl 4-chloroacetoacetate, with a thioamide, in this case, thioformamide.

The generally accepted mechanism proceeds through an initial S-alkylation of the thioformamide by the methyl 4-chloroacetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.

Hantzsch_Mechanism Reactants Methyl 4-chloroacetoacetate + Thioformamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclized Intermediate (Thiazoline precursor) Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2-(thiazol-4-yl)acetate Intermediate2->Product Dehydration (Aromatization)

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

II. Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding low yields in this specific Hantzsch synthesis.

Q1: My reaction is not proceeding to completion, and I'm recovering a lot of starting material. What's the most likely cause?

A1: The most common culprits for incomplete reactions are impure starting materials or suboptimal reaction conditions. Ensure your methyl 4-chloroacetoacetate is fresh and has not decomposed. Thioformamide is also known to be unstable and should be of high purity or freshly prepared. Additionally, insufficient heating or too short a reaction time can lead to incomplete conversion.

Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I avoid it?

A2: The formation of dark, resinous materials is often due to the decomposition of the starting materials or intermediates, particularly at elevated temperatures. Methyl 4-chloroacetoacetate can be unstable, and prolonged heating can lead to side reactions. Consider running the reaction at a lower temperature for a longer duration and ensure your reagents are of high quality.

Q3: My final product seems to be contaminated with an impurity that is difficult to remove. What could it be?

A3: A common side reaction in Hantzsch synthesis, especially under acidic conditions, is the formation of isomeric impurities such as 2-imino-2,3-dihydrothiazoles. Maintaining a neutral or slightly basic pH during the reaction can help minimize the formation of this byproduct.

Q4: I'm losing a significant portion of my product during the work-up and purification. What are some best practices?

A4: The ester functionality in methyl 2-(thiazol-4-yl)acetate makes it susceptible to hydrolysis, especially under acidic or basic conditions during the work-up. It is advisable to perform aqueous extractions with care, using mild bases like sodium bicarbonate for neutralization and avoiding prolonged contact with strong acids or bases. For purification, column chromatography with a suitable solvent system is generally effective.

III. In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, categorized by the different stages of the synthesis.

Starting Material Quality

The purity of your starting materials is paramount for a successful Hantzsch synthesis.

Problem Potential Cause Recommended Solution
Low or no product formation Decomposition of methyl 4-chloroacetoacetate: This α-haloketone can be unstable and should be handled with care.Store methyl 4-chloroacetoacetate at a low temperature (refrigerated) and protected from moisture. It is best to use it fresh or from a recently opened bottle.
Inconsistent yields Impure thioformamide: Thioformamide can degrade over time.Use high-purity thioformamide. If the purity is questionable, it can be recrystallized from a suitable solvent like ethyl acetate. For a more reliable approach, consider preparing it fresh from formamide and phosphorus pentasulfide.[1]

Protocol for Thioformamide Purification (Recrystallization):

  • Dissolve the crude thioformamide in a minimal amount of hot ethyl acetate.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.

  • Dry the purified thioformamide under vacuum.

Reaction Conditions

Optimizing the reaction parameters is crucial for maximizing yield and minimizing side products.

Problem Potential Cause Recommended Solution
Low conversion rate Insufficient temperature or reaction time: The reaction may require a certain activation energy to proceed efficiently.Gradually increase the reaction temperature while monitoring the progress by TLC. Common solvents for this reaction include ethanol or methanol, and refluxing is often necessary. Extend the reaction time if starting materials are still present.
Formation of dark byproducts Excessive heat: High temperatures can lead to the decomposition of starting materials and intermediates.If you observe significant charring, reduce the reaction temperature and compensate with a longer reaction time.
Formation of isomeric impurities Acidic reaction conditions: Acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazole isomers.Ensure the reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can be beneficial.

Optimized Reaction Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.

  • Add methyl 4-chloroacetoacetate (1.0 equivalent) to the solution.

  • Add a mild base such as sodium bicarbonate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

Work-up and Purification

Careful handling during the work-up and purification is essential to preserve the ester functionality and isolate a pure product.

Problem Potential Cause Recommended Solution
Low isolated yield after work-up Hydrolysis of the methyl ester: The ester group is sensitive to both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid.During the aqueous work-up, use a mild base like saturated sodium bicarbonate solution for neutralization. Avoid using strong acids or bases. Minimize the time the product is in contact with aqueous layers.
Difficulty in separating the product from impurities Co-elution during column chromatography: Impurities may have similar polarity to the product.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.
Product "oiling out" during recrystallization Supersaturated solution or rapid cooling: This can prevent the formation of a crystalline solid.Allow the hot solution to cool slowly to room temperature before placing it in a refrigerator. Using a seed crystal, if available, can also promote crystallization.

General Purification Protocol:

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and remove the solvent to yield methyl 2-(thiazol-4-yl)acetate.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Check_Workup Analyze Work-up & Purification Check_Conditions->Check_Workup Optimized Optimize_Temp_Time Optimize Temperature & Time Check_Conditions->Optimize_Temp_Time Incomplete Reaction Adjust_pH Adjust Reaction pH (add mild base) Check_Conditions->Adjust_pH Side Products Optimize_Purification Optimize Purification Protocol (e.g., milder work-up, different column eluents) Check_Workup->Optimize_Purification Purify_Reagents->Check_Conditions Optimize_Temp_Time->Check_Workup Adjust_pH->Check_Workup End Improved Yield Optimize_Purification->End

Caption: A troubleshooting workflow for low yields in the Hantzsch synthesis.

IV. References

  • Preparation of thioformamide. Google Patents.

Sources

identifying byproducts in 4-Thiazoleacetic acid, methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Byproduct Identification in Hantzsch Thiazole Synthesis

Ticket ID: #THZ-59017-SUP Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Reaction Logic

Welcome to the technical support hub for Methyl 4-thiazoleacetate (CAS: 59017-64-0). This guide addresses the specific challenges of synthesizing 2-unsubstituted thiazoles via the Hantzsch condensation.

Unlike robust 2-aminothiazole syntheses (using thiourea), the synthesis of the 2-unsubstituted parent ester requires Thioformamide (or a generator equivalent) reacting with Methyl 4-chloro-3-oxobutanoate . The instability of thioformamide and the electrophilicity of the


-keto ester create a unique profile of byproducts.
The Hantzsch Workflow & Failure Points

The following diagram maps the reaction kinetics and identifying where specific impurities originate.

HantzschPathways Start1 Methyl 4-chloro- 3-oxobutanoate Inter Hydroxythiazoline Intermediate (M+18 Peak) Start1->Inter S-Alkylation Polymer Furan/Polymer Derivatives Start1->Polymer Self-Condensation Start2 Thioformamide (In situ/Reagent) Start2->Inter Dimer Thioamide Dimer/ Nitrile Artifacts Start2->Dimer Oxidative Dimerization Inter->Inter Stalled (Low Temp) Product Methyl 4-thiazoleacetate (Target) Inter->Product Dehydration (-H2O) (Rate Limiting) Acid 4-Thiazoleacetic Acid (Hydrolysis Impurity) Product->Acid Aqueous Workup (pH > 9) TransEst Ethyl Ester Analog (Solvent Artifact) Product->TransEst EtOH Solvent

Figure 1: Mechanistic pathway of Hantzsch synthesis showing critical branching points for impurity formation.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users during LCMS and NMR analysis.

Issue 1: "I see a persistent peak at M+18 in my mass spectrum."

Diagnosis: Stalled Dehydration (Hydroxythiazoline Intermediate).

  • The Science: The Hantzsch reaction proceeds in two steps:[1][2] (1) S-alkylation (fast) and (2) Cyclodehydration (slow). If the reaction temperature is too low or the acid catalyst is insufficient, the 4-hydroxy-thiazoline intermediate forms but fails to eliminate water to aromatize into the thiazole.

  • Solution:

    • Increase reaction temperature (Reflux is often required).

    • Add a dehydrating scavenger (e.g., molecular sieves) or a Lewis acid catalyst if running under mild conditions.

    • Verification: Check NMR. The intermediate lacks the aromatic C5-H signal and shows upfield aliphatic protons.

Issue 2: "My product precipitated, but it's soluble in base and has a broad NMR peak >10 ppm."

Diagnosis: Ester Hydrolysis (4-Thiazoleacetic Acid).

  • The Science: The methyl ester is susceptible to hydrolysis, particularly if the workup involves strong bases (NaOH/KOH) to neutralize the acid generated during the reaction (HCl).

  • Solution:

    • Use milder bases for neutralization (e.g.,

      
       or 
      
      
      
      ).
    • Keep workup pH below 8.0.

    • Avoid prolonged exposure to aqueous phases.

Issue 3: "NMR shows a 'ghost' ethyl group (quartet ~4.1 ppm, triplet ~1.2 ppm)."

Diagnosis: Transesterification Artifact.

  • The Science: If you performed the reaction in Ethanol (a common Hantzsch solvent) instead of Methanol, the methyl ester will exchange with the solvent to form Ethyl 4-thiazoleacetate .

  • Solution:

    • Strict Rule: Always match the alcohol solvent to the ester group. Use Methanol for methyl esters.

    • If Ethanol is required for solubility, use Isopropanol (sterically hindered) or a non-nucleophilic solvent like DMF or Toluene.

Issue 4: "Low yield with high baseline noise/polymerization."

Diagnosis: Thioformamide Instability.

  • The Science: Thioformamide is unstable and can decompose to HCN and H2S or polymerize. If the thioamide concentration drops, the

    
    -halo ketone (methyl 4-chloro-3-oxobutanoate) will self-condense into furan derivatives or polymers.
    
  • Solution:

    • Use freshly generated thioformamide (e.g., from formamide +

      
       in situ).
      
    • Add the

      
      -halo ketone slowly to an excess of the thioamide to ensure the ketone reacts with the sulfur source rather than itself.
      

Analytical Fingerprinting

Use this table to distinguish the target molecule from common byproducts using 1H NMR (in


) and LCMS.
CompoundStructure NoteKey 1H NMR Signals (ppm)LCMS (ESI+)
Methyl 4-thiazoleacetate Target C2-H: ~8.80 (s)C5-H: ~7.50 (s)CH2: 3.90 (s)OCH3: 3.75 (s)[M+H]+ = 158
Hydroxy-thiazoline IntermediateC2-H: ~5.5-6.0 (broad)CH2: Split/DiastereotopicLoss of aromaticity[M+H]+ = 176 (+18)
4-Thiazoleacetic Acid HydrolysisCOOH: >10.0 (broad)OCH3: Absent[M+H]+ = 144 (-14)
Ethyl 4-thiazoleacetate Solvent ArtifactOCH2: ~4.15 (q)CH3: ~1.25 (t)OCH3: Absent[M+H]+ = 172 (+14)
Thioformamide Dimer Reagent ImpurityComplex aliphatic/thiol signals; often insoluble solids.[3]Variable

Validated Synthetic Protocol

This protocol is designed to minimize the "Hydroxy" intermediate and prevent hydrolysis.

Reagents:

  • Methyl 4-chloro-3-oxobutanoate (1.0 equiv)

  • Thioformamide (1.1 equiv) [Note: Often generated in situ from Formamide/P2S5 if pure reagent unavailable]

  • Solvent: Methanol (Anhydrous)

  • Scavenger: Molecular Sieves (3Å) - Optional, prevents hydrolysis

Step-by-Step Workflow:

  • Preparation: Dissolve Thioformamide (1.1 equiv) in anhydrous Methanol (0.5 M concentration).

  • Addition: Cool solution to 0°C. Add Methyl 4-chloro-3-oxobutanoate (1.0 equiv) dropwise over 20 minutes.

    • Why? Controls exotherm and prevents polymerization of the ketone.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Dehydration (Critical): Heat the mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If M+18 persists, extend reflux.

  • Workup:

    • Cool to RT.

    • Concentrate methanol to ~20% volume.

    • Dilute with water and neutralize carefully with saturated NaHCO3 (do not exceed pH 8).

    • Extract immediately with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    . Evaporate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Schwarz, G. (1945). "2,4-Dimethylthiazole."[4] Organic Syntheses, Coll.[5] Vol. 3, p.332. (Demonstrates the fundamental Hantzsch ketone/thioamide coupling mechanics).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Authoritative text on thiazole reactivity and byproduct profiles).
  • Gottlieb, H. E., et al. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent artifacts like Ethanol vs. Methanol).

Sources

Technical Support Center: Optimizing Saponification of Methyl 2-(thiazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the saponification of methyl 2-(thiazol-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific hydrolysis reaction. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this saponification, and why is it considered irreversible?

The saponification of methyl 2-(thiazol-4-yl)acetate is a classic example of base-induced ester hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] First, a hydroxide ion (from the base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.[2][4] Subsequently, this intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group to form the carboxylic acid.

However, the reaction doesn't stop there. The expelled methoxide is a strong base, and in the basic reaction medium, it immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is extremely favorable and results in the formation of a resonance-stabilized carboxylate salt and methanol.[2] This final deprotonation step is essentially irreversible and is the driving force that pushes the entire reaction to completion.[1][2] To obtain the final 2-(thiazol-4-yl)acetic acid, a separate acidic workup step is required to protonate the carboxylate salt.[1]

Saponification_Mechanism Figure 1: Saponification Mechanism cluster_reaction Reaction Steps cluster_workup Workup Ester Methyl 2-(thiazol-4-yl)acetate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Base OH⁻ (Base) Base->Tetrahedral CarboxylicAcid 2-(thiazol-4-yl)acetic Acid Tetrahedral->CarboxylicAcid 2. Elimination Methoxide ⁻OCH₃ Tetrahedral->Methoxide Carboxylate Carboxylate Salt (Product) CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation Methoxide->Carboxylate Methanol Methanol Methoxide->Methanol FinalProduct Final Acid Product Carboxylate->FinalProduct 4. Protonation AcidWorkup H₃O⁺ (Acid Workup) AcidWorkup->FinalProduct

Caption: Figure 1: General mechanism for ester saponification.

Q2: How do I choose the optimal base for this reaction?

The choice of base is critical. While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common for simple esters, they can be too harsh for heteroaromatic systems like thiazoles, potentially leading to side reactions.[5] Lithium hydroxide (LiOH) is often the preferred base for the saponification of sensitive esters.[1][6] Its lower reactivity and the ability of the small Li⁺ cation to coordinate with the carbonyl oxygen can facilitate hydrolysis under milder conditions, often at room temperature.[1] This minimizes the risk of thiazole ring degradation.

BasepKa (Conjugate Acid, ~H₂O)Key AdvantagesPotential Disadvantages
LiOH ~13.8Milder conditions, often effective at room temperature; reduces risk of side reactions.[1][6]Can be slower than NaOH/KOH; may require longer reaction times.
NaOH ~13.8Inexpensive, highly reactive, and widely available.[6][7]Can be too aggressive, potentially causing degradation of the thiazole ring or other side reactions, especially at elevated temperatures.
KOH ~13.5Similar to NaOH; its salts are sometimes more soluble in organic solvents.[6][7]Similar risk of side reactions as NaOH.

Table 1: Comparison of common bases for saponification.

Q3: What is the best solvent system to use?

An ideal solvent system must dissolve both the nonpolar ester starting material and the ionic hydroxide base. A single solvent rarely achieves this. Therefore, a mixture of an organic solvent and water is typically employed.[6]

  • Tetrahydrofuran (THF) / Water: This is a highly recommended system. THF is an excellent solvent for a wide range of organic molecules, including the starting ester, and it is fully miscible with water, which is needed to dissolve the base.[1][6]

  • Methanol (MeOH) / Water or Ethanol (EtOH) / Water: These are also common and effective choices.[6] The alcohol can co-solubilize the ester and the aqueous base. However, be aware that under certain conditions, transesterification could be a competing (though usually slow) reaction.

The ratio of organic solvent to water should be adjusted to ensure the reaction mixture remains a single, homogeneous phase throughout the process.

Q4: What are the potential side reactions I should be aware of?

While saponification is robust, two primary side reactions can compromise the yield and purity of 2-(thiazol-4-yl)acetic acid:

  • Thiazole Ring Degradation: Thiazole rings are generally stable, but under harsh basic conditions (e.g., high concentrations of NaOH/KOH at reflux), the ring can be susceptible to cleavage.[5][8] Using a milder base like LiOH at controlled temperatures is the most effective way to mitigate this risk.

  • Decarboxylation: The product, 2-(thiazol-4-yl)acetic acid, can be prone to decarboxylation (loss of CO₂) to form 4-methylthiazole, particularly under acidic conditions at elevated temperatures during workup or purification.[9] This is a known issue for similar 2-amino-thiazol-4-yl acetic acid derivatives.[9] It is crucial to perform the final acidification step at low temperatures (e.g., 0-5 °C) and avoid excessive heating of the acidic product mixture.

Side_Reactions Figure 2: Potential Side Reactions Start Methyl 2-(thiazol-4-yl)acetate Product 2-(thiazol-4-yl)acetic Acid Start->Product Desired Saponification (LiOH, THF/H₂O, RT) Byproduct1 Ring Cleavage Products Start->Byproduct1 Ring Degradation (Harsh Base, High Temp) Byproduct2 4-Methylthiazole Product->Byproduct2 Decarboxylation (Acid, High Temp)

Caption: Figure 2: Desired reaction vs. potential side reactions.

Troubleshooting Guide

Issue: My reaction is very slow or incomplete, with starting material still present after the expected time.
  • Possible Cause 1: Insufficient Base. The reaction is stoichiometric, but an excess of base (typically 1.5 to 3 equivalents) is used to ensure the reaction goes to completion.

    • Solution: Ensure you have used a sufficient excess of the hydroxide base. If the reaction stalls, a careful addition of more base may be warranted.

  • Possible Cause 2: Poor Solubility. If the ester and base are not in the same phase, the reaction rate will be dramatically reduced.

    • Solution: Increase the proportion of the organic co-solvent (e.g., THF) to fully dissolve the starting ester. Vigorous stirring is also essential to maximize interfacial contact.[10]

  • Possible Cause 3: Low Temperature. While room temperature is often sufficient with LiOH, some sterically hindered or less reactive esters may require gentle heating.

    • Solution: Gradually increase the temperature to 40-50°C and monitor the reaction by TLC or HPLC.[10] Avoid aggressive heating to prevent side reactions.

Issue: The yield of my isolated product is low, even though TLC showed full conversion.
  • Possible Cause 1: Incomplete Protonation. The product will remain in the aqueous layer as its carboxylate salt if the pH is not sufficiently acidic during the workup.

    • Solution: After the reaction, carefully acidify the aqueous layer with a strong acid like 1N or 2N HCl to a pH of 3-4.[11] Use pH paper to confirm. Perform this step in an ice bath to prevent decarboxylation.

  • Possible Cause 2: Improper Extraction. The protonated carboxylic acid product may have significant water solubility.

    • Solution: Use a polar organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction.[6] Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.

  • Possible Cause 3: Product Loss via Decarboxylation.

    • Solution: As mentioned, always keep the acidic mixture cold during workup and extraction.[9] During solvent removal (rotary evaporation), use a low bath temperature (<40°C) to prevent thermal decomposition of the isolated product.

Issue: I see multiple spots on my TLC plate after the reaction.
  • Solution: Use the cospot technique to identify your starting material and product.[12] Spot three lanes on your TLC plate: starting material, reaction mixture, and a "cospot" with both starting material and reaction mixture applied to the same spot.[12] This will help you definitively track the consumption of reactant and formation of the product. Any other spots are likely byproducts. If byproducts are significant, consider using milder conditions (lower temperature, LiOH instead of NaOH).

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Problem Low Yield or Incomplete Reaction CheckTLC Analyze by TLC (with Cospot) Problem->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Yes No_SM No Starting Material CheckTLC->No_SM No Action1 Increase Base Eq. Improve Solubility Gentle Heating SM_Remains->Action1 Action2 Check Workup pH Optimize Extraction Keep Acidic Solution Cold No_SM->Action2

Caption: Figure 3: A workflow for diagnosing common saponification issues.

Experimental Protocols

Protocol 1: Optimized Saponification of Methyl 2-(thiazol-4-yl)acetate

This protocol uses milder conditions to favor high yield and purity.

Materials:

  • Methyl 2-(thiazol-4-yl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Chloride solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(thiazol-4-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 4:1 v/v ratio). A typical concentration is ~0.2-0.5 M.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[6]

  • Quenching & Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the THF.

  • Dilution & Wash: Dilute the remaining aqueous residue with water and extract once with a nonpolar solvent like ether or hexanes to remove any unreacted nonpolar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1N HCl dropwise with stirring, checking the pH periodically until it reaches ~3-4.[11]

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (low bath temperature) to yield the final product, 2-(thiazol-4-yl)acetic acid.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare Eluent: A mixture of ethyl acetate and hexanes is a good starting point. Because the product is a carboxylic acid, it may streak. Adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape.[13] A common eluent system is 50:50 Hexanes:EtOAc + 1% Acetic Acid.

  • Spotting: On a silica gel TLC plate, spot three lanes:

    • Lane 1 (Reference): A dilute solution of your starting ester.

    • Lane 2 (Cospot): Spot the reference solution, then spot the reaction mixture directly on top.[12]

    • Lane 3 (Reaction): The reaction mixture (quench a small aliquot with a drop of water).

  • Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize the plate under a UV lamp (254 nm).[13] The starting ester will be less polar (higher Rf) than the carboxylic acid product (lower Rf). The reaction is complete when the spot corresponding to the starting material is no longer visible in Lane 3.

References

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Wikipedia. (2024). Thiazole. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, K. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]

  • Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Kikelj, D., & Urleb, U. (n.d.). Product Class 17: Thiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Retrieved from [Link]

  • SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Unknown. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

  • YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

  • Patsnap. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
  • Sessions Biogeochemistry Lab. (2009). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

Sources

long-term storage and stability of 4-Thiazoleacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling, storage, and stability maintenance of 4-Thiazoleacetic acid, methyl ester (CAS 59017-64-0).[1] It is designed for organic chemists and pharmaceutical researchers requiring high-fidelity preservation of this intermediate.[1]

Subject: Long-term Storage, Stability Profiles, and Troubleshooting CAS: 59017-64-0 | Formula: C7H9NO2S | MW: 171.22 g/mol

Compound Snapshot & Stability Profile

4-Thiazoleacetic acid, methyl ester is a bifunctional heterocyclic intermediate often utilized in the synthesis of antiviral agents (e.g., Ritonavir analogs) and agrochemicals.[1] Its stability is governed by two competing functionalities: the methyl ester (susceptible to hydrolysis) and the thiazole ring (susceptible to oxidation and electrophilic attack).[1]

ParameterSpecification / Behavior
Physical State Typically a low-melting solid or viscous oil (temperature/purity dependent).
Primary Degradation Hydrolysis: Converts to 4-Thiazoleacetic acid + Methanol.
Secondary Degradation Oxidation: N-oxide formation or ring opening (S-oxidation) under light/peroxides.
Hygroscopicity Moderate.[1] Moisture uptake accelerates hydrolysis autocatalytically.[1]
pKa (Thiazole N) ~2.5 (Conjugate acid).[1][2] Weakly basic; forms salts with strong acids.[1]

Standard Operating Procedure (SOP): Long-Term Storage

Directive: The following protocol minimizes hydrolysis rates by orders of magnitude compared to ambient storage.

Phase A: Receipt & Initial Handling[1]
  • Visual Inspection: Upon receipt, the compound should appear as a colorless to pale yellow oil or solid.[1] Dark yellow/orange coloration indicates prior oxidation.[1]

  • Aliquot Strategy: Do not store the bulk container at -20°C if you plan frequent usage. Repeated freeze-thaw cycles introduce condensation (moisture), driving hydrolysis.[1]

    • Action: Divide the bulk material into single-use aliquots (e.g., 100mg or 1g vials) inside a glovebox or dry bag.

Phase B: Storage Conditions
  • Temperature: -20°C (± 5°C) is required for storage >3 months. For active use (<1 month), 2-8°C is acceptable.[1]

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is mandatory.[1] Argon is preferred as it is heavier than air and blankets the liquid/solid surface more effectively.[1]

  • Container: Amber borosilicate glass with Teflon-lined caps. Avoid metal containers due to potential coordination with the thiazole sulfur/nitrogen.[1]

Phase C: Workflow Visualization

The following diagram outlines the critical decision matrix for handling this compound to prevent degradation.

StorageWorkflow Receipt Receipt of Material (CAS 59017-64-0) QC Initial QC (1H NMR / HPLC) Receipt->QC Decision Usage Frequency? QC->Decision Pass Aliquot Aliquot under Argon (Single-use Vials) Decision->Aliquot High Frequency BulkStore Bulk Storage (-20°C, Dark) Decision->BulkStore Long Term Aliquot->BulkStore ActiveUse Active Use Storage (2-8°C, Desiccator) Aliquot->ActiveUse

Figure 1: Decision matrix for optimizing storage based on usage frequency to minimize moisture introduction.

Troubleshooting & FAQs

Field-proven solutions for common experimental anomalies.

Q1: The compound has turned from pale yellow to dark orange/brown. Is it usable?

Diagnosis: This indicates oxidative degradation , likely of the thiazole ring or trace impurities (like thiols) oxidizing to disulfides.[1] Action:

  • Run a TLC (Thin Layer Chromatography).[1] If the impurity is a baseline spot (polar acids) or runs significantly different, purification is possible.[1]

  • Purification: Dissolve in Ethyl Acetate and wash with saturated NaHCO₃ (removes acidic hydrolysis products). Pass through a short silica plug.[1]

  • Verdict: If purity is <90% by HPLC, recrystallize or redistill (if liquid) before use in sensitive couplings (e.g., Ritonavir synthesis) to avoid side-reactions.[1]

Q2: I detect a vinegar-like or acrid smell upon opening the vial.

Diagnosis: Hydrolysis .[1][3] The ester bond has cleaved.[1][4] Mechanism:


.
The "acid" smell is actually the free acid (4-Thiazoleacetic acid) or accumulated byproducts.[1]
Troubleshooting: 
  • Check solubility. The free acid is significantly less soluble in non-polar solvents (e.g., Hexanes/DCM) than the methyl ester.[1]

  • Solution: If the smell is strong, the titer of the ester is compromised.[1] You must re-titrate or re-purify.[1]

Q3: The material is solid, but the SDS says liquid (or vice versa).

Explanation: Methyl esters of small heterocycles often have melting points near room temperature (15–30°C).[1]

  • High Purity: Often crystallizes as a low-melting solid.

  • Impure/Warm Lab: Appears as a supercooled liquid or oil.[1]

  • Impact: Physical state changes are normal.[1] However, if it was a solid and became a permanent liquid at -20°C, significant hydrolysis (methanol formation depressing the melting point) may have occurred.[1]

Quality Control & Degradation Pathways

To validate the integrity of your stock, monitor the specific degradation markers shown below.

Degradation Pathway Diagram

Degradation Ester Methyl 4-thiazoleacetate (Active Reagent) Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrolysis (Slow) Water + H2O (Moisture) Water->Intermediate Acid 4-Thiazoleacetic Acid (Degradant: Acidic) Intermediate->Acid Irreversible Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 2: The primary hydrolysis pathway. Moisture ingress leads to the formation of the free acid, which can interfere with base-catalyzed reactions.

QC Testing Protocol
Test MethodExpected Signal (Intact)Degradation Marker (Fail)
1H NMR (CDCl₃) Singlet ~3.7 ppm (

).
Disappearance of 3.7 ppm singlet; Appearance of broad -OH peak >10 ppm.[1]
HPLC (Reverse Phase) Single sharp peak (Retention time ~3-5 min depending on gradient).[1]Fronting peak (Acid is more polar) or new peaks at higher RT (Dimers).[1]
IR Spectroscopy Strong Ester C=O stretch (~1735-1750 cm⁻¹).[1]Broadening of C=O; Appearance of O-H stretch (2500-3000 cm⁻¹ broad).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61192, 4-Methyl-5-thiazoleethanol acetate. (Note: Structural analog used for physicochemical benchmarking). Retrieved from [Link][1]

  • Kempf, D. J., et al. (1998). Discovery of Ritonavir: A Potent Inhibitor of HIV Protease.[1] Journal of Medicinal Chemistry. (Contextualizing the thiazole ester as a critical intermediate class). Retrieved from [Link][1]

Sources

Technical Support Center: Navigating the Purification of Polar Thiazoleacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar thiazoleacetic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. The inherent polarity of the thiazole ring, combined with the acidic nature of the acetic acid moiety, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance the purity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of polar thiazoleacetic acid derivatives, offering explanations for their causes and actionable solutions.

Issue 1: Poor Retention and Early Elution in Reversed-Phase HPLC

Symptom: Your thiazoleacetic acid derivative elutes at or near the void volume of a C18 or other reversed-phase column.

Probable Cause: The high polarity of your compound prevents effective interaction with the nonpolar stationary phase.[1][2] In reversed-phase chromatography, retention is driven by hydrophobic interactions.[2] Highly polar analytes, like many thiazoleacetic acid derivatives, have a stronger affinity for the polar mobile phase and thus travel through the column with minimal retention.[3]

Solutions:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns contain polar functional groups within or at the end of the alkyl chains of the stationary phase.[3][4] This modification helps to retain polar compounds more effectively, even in highly aqueous mobile phases.[3]

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained by reversed-phase chromatography.[1][5] This technique uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, mixed with a small amount of aqueous solvent.[6]

  • Consider Aqueous Normal-Phase (ANP) Chromatography: ANP chromatography utilizes a polar stationary phase with a mobile phase that has properties between normal and reversed-phase, offering a versatile approach for retaining polar compounds.[7][8]

  • Introduce an Ion-Pairing Reagent: For acidic compounds like thiazoleacetic acid derivatives, adding a suitable ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column.[9] These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the analyte, increasing its overall hydrophobicity.

Issue 2: Severe Peak Tailing in HPLC Analysis

Symptom: Chromatographic peaks for your compound are asymmetrical, with a pronounced "tail."

Probable Cause: Secondary interactions between the polar functional groups of your analyte and active sites on the stationary phase are a primary cause of peak tailing.[10][11] For silica-based columns, residual, un-capped silanol groups (Si-OH) are often the culprits, as they can interact with polar and basic analytes.[12]

Solutions:

  • Adjust Mobile Phase pH: For acidic compounds like thiazoleacetic acid derivatives, operating the mobile phase at a pH at least 2 units below the pKa of the analyte will ensure it is in its neutral, un-ionized form.[13] This minimizes ionic interactions with the stationary phase. The use of buffers is crucial to maintain a stable pH.

  • Utilize a Highly Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically modified to be less active.[11] Using a well-end-capped column can significantly reduce peak tailing.[11]

  • Add a Mobile Phase Modifier: For acidic compounds, adding a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can help to suppress the ionization of both the analyte and residual silanols, leading to improved peak shape.[13]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[10] Try reducing the injection volume or diluting the sample.[10]

Issue 3: Difficulty with Elution from Normal-Phase Silica Gel Chromatography

Symptom: Your polar thiazoleacetic acid derivative remains strongly adsorbed to the silica gel column and does not elute even with highly polar solvents.

Probable Cause: The polar nature of your compound leads to very strong interactions with the highly polar silica gel stationary phase.[14] The acidic proton of the carboxylic acid can also interact strongly with the slightly acidic silica surface.

Solutions:

  • Increase Mobile Phase Polarity Gradually: Employ a gradient elution, starting with a less polar solvent and gradually increasing the proportion of a more polar solvent (e.g., from ethyl acetate to methanol).[14]

  • Add a Competitive Modifier: Incorporating a small amount of a polar, slightly acidic or basic modifier into your eluent can disrupt the strong interactions between your compound and the silica gel. For acidic compounds, adding a small percentage of acetic acid or formic acid to the mobile phase can be effective.[14]

  • Consider an Alternative Stationary Phase: If silica gel proves too retentive, consider using a less polar stationary phase like alumina or a bonded-phase silica gel (e.g., diol or amino-propyl).[5][14]

  • Reversed-Phase Flash Chromatography: For compounds that are too polar for normal-phase, reversed-phase flash chromatography can be a viable option.[5]

Issue 4: Co-elution with Polar Impurities

Symptom: It is difficult to separate your target compound from impurities with similar polarities.

Probable Cause: The chosen chromatographic system lacks the necessary selectivity to resolve the compounds of interest from structurally similar impurities.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the composition of your mobile phase.[15] In reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[4] For normal-phase, trying different solvent combinations can also be beneficial.[16]

  • Change the Stationary Phase: Different stationary phase chemistries offer different selectivities. If a C18 column is not providing adequate separation, try a phenyl-hexyl or a polar-embedded column.[10]

  • Employ a Different Chromatographic Mode: If one mode of chromatography (e.g., reversed-phase) is insufficient, an orthogonal technique like HILIC or ion-exchange chromatography may provide the necessary resolution.[1][17]

  • Sample Clean-up with Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering impurities before chromatographic analysis.[4][10] For polar acidic compounds, a mixed-mode or ion-exchange SPE sorbent can be effective.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a newly synthesized polar thiazoleacetic acid derivative?

A1: A good starting point is to use reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.[19] The formic acid helps to control the ionization of the carboxylic acid, which can improve peak shape.[9] If retention is poor, switching to a polar-embedded column or exploring HILIC would be the next logical steps.[3][5]

Q2: How can I remove inorganic salts from my sample before purification?

A2: Solid-phase extraction (SPE) is an effective method for desalting samples.[20] For polar organic compounds in a salty aqueous solution, a reversed-phase SPE cartridge can be used.[21] The polar compound will have some retention on the sorbent, while the highly polar inorganic salts will pass through. Alternatively, size-exclusion chromatography can be used to separate small salt molecules from your larger organic molecule.

Q3: My compound is not soluble in common organic solvents used for normal-phase chromatography. What should I do?

A3: This is a common challenge with highly polar compounds.[5] If your compound is soluble in polar solvents like water, methanol, or DMSO, reversed-phase chromatography is a more suitable technique.[22] If you must use normal-phase, you may need to find a suitable solvent system that can dissolve your sample, such as a mixture of dichloromethane and methanol.[23] However, be mindful that dissolving the sample in a solvent much stronger than the initial mobile phase can lead to poor peak shape.[10]

Q4: Are there any non-chromatographic methods for purifying polar thiazoleacetic acid derivatives?

A4: Yes, depending on the properties of your compound and its impurities, recrystallization can be a powerful purification technique. The challenge lies in finding a suitable solvent or solvent system that will dissolve your compound at an elevated temperature but cause it to crystallize upon cooling, while the impurities remain in solution.[14] Acid-base extraction can also be employed to separate your acidic target compound from neutral or basic impurities.

Q5: How do I choose between reversed-phase, normal-phase, and HILIC for my purification?

A5: The choice depends on the polarity of your compound. A general guideline is:

  • Reversed-Phase: Best for non-polar to moderately polar compounds.[2]

  • Normal-Phase: Ideal for separating non-polar and moderately polar compounds, particularly isomers.[8][22] It is generally used with non-aqueous mobile phases.[8]

  • HILIC: Suited for very polar compounds that are not retained in reversed-phase.[6]

The following decision tree can help guide your choice:

G start Start: Assess Compound Polarity is_soluble Soluble in non-polar organic solvents? start->is_soluble is_retained_rp Sufficient retention on C18 column? is_soluble->is_retained_rp No normal_phase Normal-Phase Chromatography is_soluble->normal_phase Yes reversed_phase Reversed-Phase Chromatography is_retained_rp->reversed_phase Yes hilic HILIC or other polar-compatible method is_retained_rp->hilic No purification_method Select Purification Method normal_phase->purification_method reversed_phase->purification_method hilic->purification_method

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis and purification of polar thiazoleacetic acid derivatives.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30 °C
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is for removing non-polar impurities from an aqueous sample of a polar thiazoleacetic acid derivative.

  • Conditioning: Wash a reversed-phase SPE cartridge (e.g., C18) with one column volume of methanol, followed by one column volume of water.

  • Loading: Load the aqueous sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a small volume of water or a low percentage of organic solvent in water to elute very polar impurities.

  • Elution: Elute the target compound with a stronger organic solvent, such as methanol or acetonitrile.

G cluster_0 SPE Workflow conditioning 1. Conditioning (Methanol, then Water) loading 2. Loading (Aqueous Sample) conditioning->loading washing 3. Washing (Water/Low % Organic) loading->washing elution 4. Elution (Methanol/Acetonitrile) washing->elution

Caption: Solid-Phase Extraction (SPE) workflow.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • LCGC International. (2012, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Al-Bayati, M. F., & Al-Amiery, A. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Arabian Journal of Chemistry, 15(11), 104217. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]

  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • ResearchGate. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]

  • SciSpace. (2003). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • ResearchGate. (n.d.). (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. [Link]

  • Quinoline. (n.d.). 2-amino-4-thiazole acetic acid. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. [Link]

  • PubMed. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. [Link]

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • PubMed. (1976). Syntheses of heterocylic fused thiazole acetic acids. 2. [Link]

  • ResearchGate. (n.d.). Chemical and physical characteristics of the new derivatives of thiazole acetic acid. [Link]

  • BioProcess International. (n.d.). Leveraging 3 distinct resins to provide effective impurity removal for mAbs and novel antibody derivatives. [Link]

Sources

Validation & Comparative

A Comparative Guide to Thiazole Synthesis: Hantzsch and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a cornerstone for the development of new chemical entities. Consequently, the efficient and versatile synthesis of substituted thiazoles is a subject of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the classical Hantzsch thiazole synthesis with prominent alternative and modern methodologies. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data and detailed protocols to empower you in selecting the optimal synthetic strategy for your target molecules.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this method remains one of the most widely used and reliable for constructing the thiazole nucleus.[2] It involves the condensation of an α-haloketone with a thioamide, thiourea, or a related derivative.[3]

Mechanism of the Hantzsch Synthesis

The reaction proceeds via a two-step mechanism: an initial S-alkylation followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction to form an S-alkylated intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring. Subsequent dehydration yields the aromatic thiazole.[3]

Hantzsch_Mechanism reac1 α-Haloketone inter S-Alkylated Intermediate reac1->inter  S-Alkylation (SN2) reac2 Thioamide reac2->inter plus1 + prod Thiazole inter->prod Intramolecular Cyclization & Dehydration

Caption: The general mechanism of the Hantzsch thiazole synthesis.

Advantages and Limitations

The Hantzsch synthesis is prized for its operational simplicity, broad substrate scope, and generally high yields.[3] It allows for the straightforward introduction of substituents at the 2-, 4-, and 5-positions of the thiazole ring by varying the thioamide and α-haloketone starting materials.

However, the method is not without its drawbacks. The use of α-haloketones, which are often lachrymatory and unstable, can be a significant handling challenge.[4] Furthermore, traditional protocols can require harsh reaction conditions and long reaction times.[5][6]

Classical Alternatives to the Hantzsch Synthesis

Before the advent of modern synthetic techniques, several other named reactions provided access to the thiazole core, each with its own distinct features.

Cook-Heilbron Synthesis

Discovered in 1947, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[7] This method is particularly useful for synthesizing a class of thiazoles that are valuable intermediates in the preparation of other heterocyclic systems.[7]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to the aromatic 5-aminothiazole.[7]

Gabriel Synthesis

The Gabriel synthesis of thiazoles involves the cyclization of α-acylaminoketones with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[8][9] This method typically requires high temperatures but is effective for the preparation of 2,5-disubstituted thiazoles.[6][10]

Mechanism: The reaction proceeds through the thionation of the amide carbonyl group to a thioamide, followed by an intramolecular cyclization and dehydration, driven by the formation of the stable aromatic thiazole ring.

Modern Methodologies: Greener, Faster, and More Efficient

In recent decades, significant efforts have been directed towards developing more sustainable and efficient methods for thiazole synthesis, addressing the limitations of the classical approaches.

Microwave-Assisted Hantzsch Synthesis

The application of microwave irradiation has revolutionized the Hantzsch reaction, dramatically reducing reaction times from hours to minutes and often leading to improved yields.[11][12] This is attributed to the efficient and uniform heating provided by microwaves, which accelerates the rate-determining steps of the reaction.

Domino and Cascade Reactions

Domino or cascade reactions offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. For thiazole synthesis, a notable example is the domino alkylation-cyclization of propargyl bromides with thioureas.[4][11][13] This approach avoids the use of α-haloketones and can be performed under microwave irradiation to afford 2-aminothiazoles in high yields within minutes.[4][13]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot process, are highly valued for their atom economy and efficiency. Several MCRs have been developed for the synthesis of highly substituted thiazoles.[5][14][15] These reactions often employ environmentally benign solvents and catalysts, aligning with the principles of green chemistry.[4][15] A chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing enzymes to catalyze the reaction under mild conditions with high yields.[5][16]

Comparative Analysis of Thiazole Synthesis Methodologies

The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key methodologies.

Methodology Key Reactants Typical Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages Reference(s)
Hantzsch (Conventional) α-Haloketone, Thioamide/ThioureaReflux in alcohol (e.g., ethanol)1-24 h60-95Broad scope, reliable, well-establishedLachrymatory/unstable starting materials, long reaction times[3][6][14]
Cook-Heilbron α-Aminonitrile, CS₂/DithioacidRoom temperature, mild conditions1-12 h50-85Access to 5-aminothiazolesLimited to specific substitution patterns[7][8]
Gabriel α-Acylaminoketone, P₄S₁₀High temperature (e.g., 170 °C)2-8 h40-70Access to 2,5-disubstituted thiazolesHarsh conditions, use of stoichiometric P₄S₁₀[6][9][10]
Hantzsch (Microwave) α-Haloketone, Thioamide/ThioureaMicrowave irradiation in a suitable solvent5-30 min80-98Rapid, high yields, improved energy efficiencyRequires specialized equipment[11][12]
Domino (Propargyl Bromide) Propargyl Bromide, ThioureaBase (e.g., K₂CO₃), DMF, microwave10-20 min70-95Avoids α-haloketones, rapid, high yieldsSubstrate scope can be limited[4][11][13]
Multicomponent (Chemoenzymatic) Secondary Amine, Benzoyl Isothiocyanate, AcetylenedicarboxylateEnzyme (e.g., Trypsin), Ethanol, 45 °C7 hup to 94Mild conditions, high yields, green approachEnzyme cost and stability can be a factor[5][16]

Experimental Protocols

To provide a practical perspective, detailed protocols for the Hantzsch synthesis and a modern domino approach are provided below.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol describes a classic and reliable method for synthesizing a simple 2-aminothiazole.

Hantzsch_Protocol step1 1. Combine Reactants (2-bromoacetophenone, thiourea) in Methanol step2 2. Heat with Stirring (100 °C, 30 min) step1->step2 step3 3. Cool and Precipitate (Pour into Na2CO3 solution) step2->step3 step4 4. Isolate Product (Filtration and washing) step3->step4 step5 5. Dry and Characterize step4->step5

Caption: Experimental workflow for the conventional Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

  • 20 mL scintillation vial, stir bar, hot plate, Buchner funnel, filter flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a stir bar.[3]

    • Rationale: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction. An excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[3]

    • Rationale: The sodium carbonate solution neutralizes the hydrobromic acid byproduct formed during the reaction and helps to precipitate the less soluble thiazole product.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.[3]

    • Rationale: Filtration separates the solid product from the reaction mixture. Washing with water removes any remaining inorganic salts and other water-soluble impurities.

  • Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, TLC).

Protocol 2: Domino Synthesis of 2-Aminothiazoles under Microwave Irradiation

This protocol exemplifies a modern, rapid, and efficient approach to 2-aminothiazoles that avoids the use of α-haloketones.

Domino_Protocol step1 1. Combine Reactants (Propargyl bromide, thiourea, K2CO3) in DMF step2 2. Microwave Irradiation (130 °C, 2 x 5 min) step1->step2 step3 3. Aqueous Work-up (Pour into water and extract with EtOAc) step2->step3 step4 4. Purify Product (Column chromatography) step3->step4 step5 5. Characterize step4->step5

Caption: Experimental workflow for the microwave-assisted domino synthesis.

Materials:

  • Substituted propargyl bromide (1.0 mmol)

  • Substituted thiourea (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (1.0 mL)

  • Microwave reactor vial (10 mL), stir bar, CEM Discover Synthesis Unit (or similar)

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, suspend the propargyl bromide and the appropriate thiourea in anhydrous DMF. Add potassium carbonate to the mixture.[5]

    • Rationale: DMF is a polar aprotic solvent that is well-suited for microwave heating and can dissolve the reactants and base. Potassium carbonate acts as a base to facilitate the reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130 °C for two cycles of 5 minutes each (total 10 minutes).[5]

    • Rationale: Microwave heating provides rapid and efficient energy input, leading to a significant acceleration of the reaction rate compared to conventional heating.

  • Work-up: After cooling, pour the reaction mixture into water (10 mL) and extract with ethyl acetate (2 x 10 mL).[5]

    • Rationale: The aqueous work-up removes the DMF and inorganic salts. Ethyl acetate is a common solvent for extracting organic products from an aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

    • Rationale: This standard purification sequence removes any remaining impurities to yield the pure 2-aminothiazole product.

  • Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, mass spectrometry).

Conclusion

The synthesis of thiazoles is a rich and evolving field. While the Hantzsch synthesis remains a robust and valuable tool in the synthetic chemist's arsenal, a growing number of modern methodologies offer significant advantages in terms of efficiency, safety, and environmental impact. The choice of synthetic route should be guided by a careful consideration of the target molecule, available resources, and the principles of green chemistry. This guide provides a foundation for making informed decisions in the design and execution of thiazole synthesis, empowering researchers to access this important class of heterocycles with greater efficacy.

References

  • Organic Chemistry Portal. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]

  • Sci-Hub. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 22(7), 1123. [Link]

  • Ciobanu, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Castagnolo, D., Pagano, M., Bernardini, M., & Botta, M. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett, 2009(13), 2093-2096. [Link]

  • Sci-Hub. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]

  • Hasanah, I., & Ziana, N. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Ciobanu, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 624. [Link]

  • Sharma, A., & Kumar, V. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(3), 224-234. [Link]

  • Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. Retrieved from [Link]

  • Dawane, B. S., & Konda, S. G. (2010). A Versatile Multicomponent One-Pot Synthesis of Thiazole Derivatives under Solvent Free Conditions: Designed by Pass Showed Antiviral Activity as Predicted. International Journal of Pharmaceutical Sciences Review and Research, 3(2), 12-15.
  • Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13414-13426. [Link]

  • Narsaiah, A. V., Ghogare, R. S., & Biradar, D. O. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles. Organic Communications, 4(3), 75-81. [Link]

  • ResearchGate. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]

  • Kamal, A., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Tetrahedron Letters, 54(17), 2189-2192. [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. CHIMIA International Journal for Chemistry, 59(5), 231-233.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. (2024). [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444-4457.
  • De, S. K. (2025). Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction. The Journal of Organic Chemistry.
  • Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(1), 1-22. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]

  • Penta, S., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Organic Communications, 5(3), 102-110. [Link]

  • Google Patents. (n.d.). Process for preparing thiazole derivatives.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

Comparative Synthetic Utility: 4-Thiazoleacetic Acid Methyl vs. Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thiazole-based pharmacophores—such as the PPAR


 agonist GW501516 (Cardarine)—4-thiazoleacetic acid esters  are critical intermediates. While the ethyl ester  is the industry standard due to the wide availability of its precursor (ethyl 4-chloroacetoacetate) and superior handling properties, the methyl ester  offers specific advantages in atom economy and hydrolysis kinetics.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal ester for their specific synthetic route.

Physicochemical Profile & Nomenclature Alert

CRITICAL WARNING: Researchers frequently confuse 4-thiazoleacetic acid esters with 4-methyl-5-thiazoleethanol acetate (Sulfurol acetate), a flavoring agent. Ensure your CAS registry number corresponds to the acetic acid side chain at the 4-position.

FeatureEthyl 4-thiazoleacetate Methyl 4-thiazoleacetate
CAS Number 120155-43-3 (verify specific isomer)19788-21-7 (generic for isomer class)
Molecular Weight 171.22 g/mol 157.19 g/mol
Physical State Yellow to orange liquidColorless to pale yellow liquid
Boiling Point ~110–115 °C (at reduced pressure)~100–105 °C (at reduced pressure)
Lipophilicity (LogP) ~1.2 (Moderate)~0.8 (Lower)
Solubility Soluble in EtOH, EtOAc, DCM; limited in water.[1][2][3]Higher water solubility than ethyl ester.
Precursor Availability High (Ethyl 4-chloroacetoacetate is a commodity chemical).Medium/Low (Methyl 4-chloroacetoacetate is less stable/common).

Key Insight: The ethyl ester is preferred for bench-scale work because its higher lipophilicity facilitates extraction (work-up) and it is less prone to spontaneous hydrolysis during storage compared to the methyl ester.

Synthetic Accessibility: The Hantzsch Thiazole Synthesis

The dominant route to both esters is the Hantzsch Thiazole Synthesis , involving the condensation of thioformamide (or a thioamide equivalent) with a


-halo-

-keto ester.
Mechanism & Pathway

The choice of ester is determined upstream by the selection of the


-chloroacetoacetate precursor.

HantzschSynthesis cluster_decision Precursor Selection Thio Thioformamide (H-CS-NH2) Inter1 S-Alkylation (SN2 Attack) Thio->Inter1 Precursor 4-Chloroacetoacetate (Methyl or Ethyl) Precursor->Inter1 Inter2 Cyclization (Nitrogen attacks Carbonyl) Inter1->Inter2 - HCl Dehydration Dehydration (- H2O) Inter2->Dehydration Product 4-Thiazoleacetic Acid Ester Dehydration->Product

Figure 1: General Hantzsch synthesis pathway. The R-group of the chloroacetoacetate determines the final ester.

Comparative Yields
  • Ethyl Route: Yields are typically 75–85% . The starting material, Ethyl 4-chloroacetoacetate, is stable and widely sourced.

  • Methyl Route: Yields are often 4–5% lower (approx. 70–80%) in direct synthesis. Methyl 4-chloroacetoacetate is more reactive and can undergo side reactions (e.g., self-condensation) more readily than the ethyl analog.

Reactivity & Performance

Hydrolysis Kinetics (Saponification)

In drug synthesis, this ester is often a "protecting group" for the carboxylic acid that must be removed later.

  • Methyl Ester: Hydrolyzes 3–5x faster than the ethyl ester under basic conditions (LiOH/THF/Water). This is advantageous if the molecule contains other sensitive functional groups that cannot withstand prolonged exposure to strong bases.

  • Ethyl Ester: Requires standard saponification conditions (NaOH/EtOH, reflux).

Atom Economy
  • Methyl Ester: Superior atom economy. The leaving group is methanol (MW 32) vs. ethanol (MW 46). In multi-kilo process chemistry, this mass difference is significant for waste disposal metrics.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Thiazoleacetate (Standard)

Context: This protocol uses the Hantzsch condensation.

  • Reagents: Thioformamide (1.0 eq), Ethyl 4-chloroacetoacetate (1.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve thioformamide in absolute ethanol (0.5 M concentration).

    • Add Ethyl 4-chloroacetoacetate dropwise at 0°C to prevent exotherms.

    • Allow to warm to room temperature, then reflux for 4 hours.

    • Observation: The solution will darken; TLC should show consumption of the halo-ester.

  • Work-up:

    • Concentrate ethanol under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ (Caution: CO₂ evolution).

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Comparative Hydrolysis (Deprotection)

Context: Converting the ester to the free acid (e.g., for coupling).

  • Dissolution: Dissolve 1.0 mmol of Ester (Methyl or Ethyl) in THF:Water (3:1).

  • Base Addition: Add LiOH (1.5 eq) at 0°C.

  • Monitoring:

    • Methyl Ester:[3][4] Check TLC at 15 mins. (Likely complete).

    • Ethyl Ester:[5] Check TLC at 1 hour. (May require warming to RT).

  • Quench: Acidify to pH 3 with 1M HCl and extract.

Decision Matrix

Use this logic tree to select the appropriate ester for your campaign.

DecisionTree Start Start: Select Ester Group Scale Is this Process Scale (>1kg)? Start->Scale Sensitive Is the molecule base-sensitive? Scale->Sensitive No (Lab Scale) Methyl Use METHYL Ester (Specialist) Scale->Methyl Yes (Atom Economy) Avail Is Methyl 4-chloroacetoacetate readily available? Sensitive->Avail No Sensitive->Methyl Yes (Fast Hydrolysis needed) Ethyl Use ETHYL Ester (Standard) Avail->Ethyl No (Default) Avail->Methyl Yes

Figure 2: Decision matrix for selecting between methyl and ethyl esters.

References

  • Hantzsch Thiazole Synthesis Mechanism & Yields

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Hydrolysis Rates of Thiazole Esters

    • Source: National Institutes of Health (PMC). "Rapid hydrolysis rates of thio- and phosphate esters.
    • URL:[Link]

  • Source: Thermo Fisher Scientific.
  • GW501516 Synthesis (Ethyl Ester Intermediate)

    • Source: PubChem.[3] "GW501516 - Synthesis and Intermediates."

    • URL:[Link]

Sources

biological activity of 4-Thiazoleacetic acid, methyl ester analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 4-Thiazoleacetic Acid Analogs

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This scaffold is present in numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib, and the anti-inflammatory drug Meloxicam.[1][3] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enabling diverse molecular interactions with biological targets.[3] The 4-thiazoleacetic acid framework, in particular, has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][4][5]

This guide will dissect the biological activities of various analogs derived from the 4-thiazoleacetic acid core, focusing on the causal relationships between structural modifications and observed biological outcomes. We will explore key experimental data, provide validated protocols for cornerstone assays, and visualize the underlying mechanisms of action.

Part 1: Anticancer Activity of 4-Thiazoleacetic Acid Analogs

The development of novel anticancer agents remains a paramount challenge in drug discovery. Thiazole derivatives have been extensively investigated for their potential to inhibit tumor growth through various mechanisms.[3][6] Analogs of 4-thiazoleacetic acid have shown particular promise by targeting key proteins and signaling pathways essential for cancer cell proliferation and survival.[7]

Mechanistic Insights: Targeting Key Cancer Pathways

The rationale behind synthesizing diverse 4-thiazoleacetic acid analogs often involves targeting specific, validated oncogenic pathways. Two of the most prominent targets for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and protein kinases like EGFR and CK2.[7][8][9]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process.[7] By inhibiting VEGFR-2, thiazole analogs can disrupt the tumor's blood supply, leading to nutrient deprivation and cell death.[7][10]

  • Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Analogs of 4-(thiazol-5-yl)benzoic acid have demonstrated potent inhibition of Casein Kinase 2 (CK2), an enzyme implicated in cell growth and proliferation.[8] Other derivatives have been designed as dual inhibitors of EGFR and BRAFV600E, two kinases that drive the growth of numerous cancer types.[9][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT_mTOR EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation CK2 CK2 CK2->Proliferation Thiazole_Analog_1 Thiazole Analog (VEGFR-2 Inhibitor) Thiazole_Analog_1->VEGFR2 Thiazole_Analog_2 Thiazole Analog (EGFR/CK2 Inhibitor) Thiazole_Analog_2->EGFR Thiazole_Analog_2->CK2 VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR

Caption: Targeted inhibition of key cancer signaling pathways by 4-thiazoleacetic acid analogs.

Comparative Efficacy of Anticancer Analogs

The antiproliferative activity of these compounds is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The choice of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is dictated by the prevalence of the cancer type and the specific molecular targets being investigated.[10][12]

Compound/AnalogTarget Cell LineTarget Enzyme/PathwayIC₅₀ (µM)Reference
Compound 4c MCF-7 (Breast)VEGFR-22.57 ± 0.16[10]
HepG2 (Liver)VEGFR-27.26 ± 0.44[10]
Pyridazine-carboxylic acid deriv. -CK2α0.014[8]
-CK2α'0.0046[8]
Benzothiazole deriv. (Cmpd 6) Multi-line screenNot SpecifiedLogGI₅₀ = -5.38[13]
Thiazole-benzimidazole (Cmpd 6f) A549 (Lung)Apoptosis InductionSignificant Activity[12]
Thiazole-benzimidazole (Cmpd 6g) C6 (Glioma)Apoptosis InductionSignificant Activity[12]

Analysis of Structure-Activity Relationship (SAR): The data consistently show that specific structural modifications dramatically influence anticancer potency. For example, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid scaffold maintained potent CK2 inhibition while significantly increasing antiproliferative activity against A549 lung cancer cells.[8] Similarly, in another study, a derivative with a phenylhydrazinyl substitution (Compound 4c) showed the highest cytotoxic activity against MCF-7 and HepG2 cells, suggesting this moiety is crucial for its interaction with VEGFR-2.[10] These SAR insights are critical for guiding the rational design of next-generation analogs with improved efficacy and selectivity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational, colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds. Its trustworthiness is based on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-thiazoleacetic acid analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time is a critical parameter that must be optimized for each cell line.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this period, mitochondrial reductases in living cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Part 2: Anti-inflammatory and Analgesic Activities

Chronic inflammation is an underlying factor in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant side effects.[14][15] This has driven the search for new anti-inflammatory agents with improved safety profiles. Thiazoleacetic acid derivatives have been explored as potential COX-1/COX-2 inhibitors and for their general anti-inflammatory and analgesic properties.[14][16]

Comparative Efficacy of Anti-inflammatory Analogs

The anti-inflammatory activity of these analogs is often assessed in vivo using the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.[15][16] Analgesic effects are evaluated using methods like the acetic acid-induced writhing test.[16]

Compound/AnalogAssayActivity/PotencyReference
Compound 3c In vitro COX-1 InhibitionActivity similar to reference drug[14]
Thiazolotriazolyl ester (Cmpd 7a) Acetic acid writhing (analgesic)Most active in series[16]
Thiazolotriazolyl ester (Cmpd 2b) Acetic acid writhing (analgesic)Most active in series[16]
Thiazolotriazolyl ester (Cmpd 8b) Acetic acid writhing (analgesic)Most active in series[16]
Imidazothiadiazole (Cmpd 5c) Carrageenan paw edemaBetter than Diclofenac[15]

Analysis of Structure-Activity Relationship (SAR): In a study of 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives, compound 3c showed the most promising selective COX-1 inhibitory potential.[14] This highlights that, similar to anticancer activity, specific substitutions on the phenyl rings are critical for modulating anti-inflammatory effects. The inclusion of the acetic acid residue itself is a rational design choice, mimicking the structure of classic NSAIDs like ibuprofen.[14]

Part 3: Synthesis and Other Biological Activities

The versatility of the 4-thiazoleacetic acid scaffold extends beyond anticancer and anti-inflammatory applications. Analogs have been investigated for cardiovascular, antimicrobial, and anticholinesterase activities.[4][17][18]

General Synthesis Workflow

The synthesis of 4-thiazoleacetic acid derivatives often follows the well-established Hantzsch thiazole synthesis. A common pathway involves the reaction of a thioamide with an α-haloketone or α-haloester.[4]

G Start Substituted Thiourea Step1 Hantzsch Thiazole Synthesis Start->Step1 Reagent1 Ethyl Bromopyruvate Reagent1->Step1 Intermediate1 Substituted 2-Amino-4-thiazole carboxylate ester Step1->Intermediate1 Step2 Saponification (Hydrolysis) Intermediate1->Step2 Final_Product Substituted 2-Amino-4-thiazole acetic acid Step2->Final_Product

Caption: A generalized workflow for the synthesis of 4-thiazoleacetic acid derivatives.

Diverse Pharmacological Profiles
  • Cardiovascular Activity: Certain 2-(phenyl amino)-4-(phenyl) thiazole-5-acetatic acid derivatives have been shown to produce a contractile response in isolated rat aorta, suggesting potential applications for patients with heart failure, although further toxicological studies are required.[4]

  • Anticholinesterase Activity: In the context of Alzheimer's disease, thiazolylhydrazone derivatives have been designed as acetylcholinesterase (AChE) inhibitors. One analog, compound 2i , exhibited an IC₅₀ value of 0.028 µM, which is comparable to the approved drug donepezil.[17]

  • Antimicrobial Activity: A wide array of thiazole derivatives have demonstrated antibacterial and antifungal properties, though often with moderate potency compared to established antibiotics.[18][19][20]

Conclusion

The 4-Thiazoleacetic acid, methyl ester scaffold and its analogs represent a highly versatile and pharmacologically significant class of compounds. The extensive body of research demonstrates that targeted modifications to this core structure can yield potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and inflammation. Structure-activity relationship studies consistently underscore the importance of specific substitutions on the thiazole and associated aryl rings for optimizing biological activity. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

  • Al-Abdullah, E. S., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules. Available at: [Link]

  • Saga, Y., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kayagil, I., & Altanlar, N. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lesyk, R., et al. (2011). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Molecules. Available at: [Link]

  • Łączkowski, K. Z., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Păceşilă, M., et al. (2016). Thiazole Ring—A Biologically Active Scaffold. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. ResearchGate. Available at: [Link]

  • Thore, S. N., et al. (2023). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, D., & Kumar, N. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. Available at: [Link]

  • Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • Alkan, A., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. Available at: [Link]

  • Yurttaş, L., & Demirayak, Ş. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. Available at: [Link]

  • Open University of Cyprus Institutional Repository. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Kypseli. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Available at: [Link]

  • Tozkoparan, B., et al. (2010). Design and synthesis of some thiazolotriazolyl esters as anti-inflammatory and analgesic agents. Medicinal Chemistry Research. Available at: [Link]

  • Kumar, A., & Kumar, A. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available at: [Link]

  • Sharma, P. C., et al. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Archiv der Pharmazie. Available at: [Link]

  • JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chem. Proc.. Available at: [Link]

  • Edafiogho, I. O., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Natural Product Research. Available at: [Link]

  • Circo, G., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][6][12]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules. Available at: [Link]

Sources

A Comprehensive Guide to the Structure-Activity Relationships (SAR) of Thiazoleacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds.[1][2] When coupled with an acetic acid moiety, it gives rise to thiazoleacetic acid derivatives, a class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the rational design of more potent and selective therapeutic agents.

The Thiazoleacetic Acid Scaffold: A Versatile Pharmacophore

The fundamental structure of thiazoleacetic acid derivatives consists of a central thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, linked to an acetic acid group. This arrangement provides a unique combination of electronic and steric properties that allows for diverse interactions with biological targets. The inherent stability and metabolic resistance of the thiazole ring make it an attractive scaffold in drug design.[6]

The acetic acid side chain is a key contributor to the molecule's overall properties, influencing its acidity, solubility, and ability to form hydrogen bonds. This functional group is often crucial for anchoring the molecule to the active site of a target enzyme or receptor.

Core Structure of Thiazoleacetic Acid

Thiazoleacetic Acid Derivative Thiazoleacetic Acid Derivative PI3K PI3K Thiazoleacetic Acid Derivative->PI3K Inhibits mTOR mTOR Thiazoleacetic Acid Derivative->mTOR Inhibits Apoptosis Apoptosis Thiazoleacetic Acid Derivative->Apoptosis Induces Cell Proliferation Cell Proliferation PI3K->Cell Proliferation Promotes mTOR->Cell Proliferation Promotes

Caption: Simplified signaling pathway targeted by some anticancer thiazoleacetic acid derivatives.

Other Therapeutic Areas

The versatility of the thiazoleacetic acid scaffold extends to other therapeutic areas:

  • CRTH2 Antagonists: (2-benzhydryl-4-phenyl-thiazol-5-yl)acetic acids have been explored as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for allergic inflammatory diseases. [7]* Anticholinesterase Agents: Thiazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. [8][9]* Cardiovascular Activity: Some new synthetic derivatives of thiazole acetic acid have shown the ability to increase the developed tension in isolated rat hearts without affecting the heart rate. [10]

Conclusion

The structure-activity relationship studies of thiazoleacetic acid derivatives have provided a wealth of information for the rational design of new therapeutic agents. By strategically modifying the substituents on the thiazole ring and the nature of the acetic acid side chain, researchers can fine-tune the pharmacological properties of these molecules to achieve enhanced potency, selectivity, and safety profiles. The continued exploration of this versatile scaffold holds significant promise for the development of novel drugs to address a wide range of diseases.

References
  • Shirai, R., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(5), 1078-1081. [Link] [3]2. Uller, L., et al. (2010). Exploration of SAR features by modifications of thiazoleacetic acids as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1646-1649. [Link] [7]3. Yıldırım, S., et al. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 863-872. [Link] [11]4. Noguchi, K., et al. (1984). Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Arzneimittel-Forschung, 34(5), 599-603. [Link] [4]5. Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link] [1]6. Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link] [12]7. Vaseem, A., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(19), 6138. [Link] [10]8. El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 13(37), 25881-25897. [Link] 9. Makwana, P. J., et al. (2015). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Indo American Journal of Pharmaceutical Research, 5(5), 2320-9364. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4275. [Link] [8]12. Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link] [5]16. Yilmaz, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Scientific Reports, 15(1), 1-18. [Link] [13]17. Šafranko, S., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2329-2342. [Link]

  • Nguyen, T. H. L., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Scientific Reports, 15(1), 1-13. [Link] [14]22. Kumar, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8003. [Link] [6]26. Al-Ostath, A. I. N., & Al-Assaf, S. A. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Turkish Chemical Society Section A: Chemistry, 10(1), 1-14. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Purity of 4-Thiazoleacetic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of analytical methodologies for the validation of purity assays for 4-Thiazoleacetic acid, methyl ester. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

Our discussion is framed within the context of internationally recognized guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures" [1][2] and pharmacopeial standards such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography [3][4][5]. These documents provide the foundational framework for demonstrating that an analytical procedure is suitable for its intended purpose[6].

Strategic Selection of the Analytical Technique

The first and most critical decision in developing a purity method is the choice of analytical technology. For a small organic molecule like 4-Thiazoleacetic acid, methyl ester, chromatographic techniques are the industry standard due to their high resolving power.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and assay testing[7]. Its ability to separate non-volatile and thermally sensitive compounds makes it an ideal first choice. Coupled with an Ultraviolet (UV) detector, it provides a robust and reliable quantitative method. For enhanced specificity, particularly in complex mixtures or for identifying unknown impurities, coupling HPLC with a Mass Spectrometry (MS) detector is the gold standard[8].

  • Gas Chromatography (GC): As a methyl ester, the analyte is likely sufficiently volatile and thermally stable for GC analysis. GC can offer higher resolution and faster analysis times than traditional HPLC. The primary advantage is the elimination of aqueous mobile phases. However, the key consideration is the thermal stability of the analyte and its potential impurities in the heated injector and column. GC coupled with a Flame Ionization Detector (FID) is excellent for quantification, while GC-MS provides unparalleled identification capabilities[9][10].

Comparative Overview
FeatureHPLC-UVGC-FIDLC-MS / GC-MS
Principle Partition chromatography in a liquid mobile phase[3].Partition chromatography in a gaseous mobile phase[3].Separation by chromatography, detection by mass-to-charge ratio[11].
Applicability Broad; ideal for non-volatile & thermally labile compounds.Suitable for volatile & thermally stable compounds.Universal; provides structural information for identification.
Specificity Good; based on retention time and UV absorbance.Good; based on retention time.Excellent; based on retention time and unique mass fragmentation.
Sensitivity Good (ng range).Very Good (pg range).Excellent (pg-fg range).
Primary Use Case Routine QC, purity, and assay determination.Residual solvent analysis, analysis of volatile impurities.Impurity identification, structure elucidation, quantitation.

The Pillars of Method Validation: An ICH Q2(R1) Perspective

The objective of validation is to demonstrate that the chosen analytical procedure is fit for its purpose[6]. The following characteristics, adapted from ICH Q2(R1), are essential for a purity method.[12]

A. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[13][14]. For a purity method, this means demonstrating that the peaks for known impurities and the main component (the analyte) are well-resolved from each other.

  • Causality: Without specificity, an impurity peak could co-elute with the main analyte peak, leading to an overestimation of purity and potentially releasing a batch that does not meet quality standards.

  • Validation Approach: Analyze a blank (diluent), a placebo (if in a formulation), a sample of the analyte, and a sample spiked with all known related substances and potential degradants. Peak purity analysis using a photodiode array (PDA) detector in HPLC or mass spectral analysis in LC-MS/GC-MS provides definitive proof of specificity[13].

B. Linearity and Range

Linearity refers to the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[13][15]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[13].

  • Causality: A linear response ensures that the calculated purity is accurate across the expected concentration of impurities and the main component. For a purity assay, the range should typically cover from the reporting limit of impurities up to 120% of the assay concentration.

  • Validation Approach: Prepare a series of at least five concentrations of the analyte across the desired range. Plot the detector response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.

C. Accuracy and Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[15][16] Precision is considered at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment)[15].

  • Causality: High accuracy and precision provide confidence that the measured purity value is both correct and reliable. Poor precision can lead to inconsistent results and out-of-specification (OOS) investigations, while poor accuracy can mask true quality issues.

  • Validation Approach:

    • Accuracy: Analyze samples with a known concentration of the analyte (e.g., a certified reference standard) or spike a sample with a known amount of impurities. The recovery should typically be within 98.0% to 102.0%.

    • Precision: For repeatability, perform at least six replicate measurements of a single sample or three replicates at three different concentrations. For intermediate precision, have a second analyst repeat the study on a different day or with different equipment. The relative standard deviation (RSD) should be ≤ 2% for the main component and may be higher for impurities[15].

D. Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

  • Causality: The LOQ is critical for purity methods as it defines the lower limit for accurately reporting the levels of impurities. Regulatory agencies require impurities to be reported above a certain threshold (e.g., 0.05%). The method's LOQ must be at or below this reporting threshold.

  • Validation Approach: LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating them from the standard deviation of the response and the slope of the calibration curve[12].

E. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[16].

  • Causality: This demonstrates the reliability of the method during routine use. A robust method will not require constant re-validation for minor changes in operational parameters.

  • Validation Approach: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and pH of the mobile phase buffer. The system suitability criteria should still be met in all cases.

Visualizing the Validation and Experimental Workflows

A clear workflow ensures a systematic and compliant approach to method validation and execution.

Validation_Workflow cluster_0 Method Development & Validation cluster_1 ICH Q2(R1) Validation Start Define Analytical Requirement (Purity Assay) Select_Tech Select Technique (HPLC, GC) Start->Select_Tech Develop_Method Develop Separation Method Select_Tech->Develop_Method Specificity Specificity Develop_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method Ready for Routine Use Robustness->Validated_Method

Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.

HPLC_Workflow Prep Sample Preparation 1. Accurately weigh sample 2. Dissolve in diluent 3. Filter if necessary HPLC HPLC System Pump Injector Column Prep->HPLC:inj Detect UV/PDA Detector Monitors absorbance at a set wavelength HPLC:col->Detect Data Data Acquisition Chromatogram generated (Absorbance vs. Time) Detect->Data Analysis {Data Analysis|1. Integrate peaks 2. Calculate % Area Purity 3. Verify against specifications} Data->Analysis

Caption: Standard experimental workflow for purity analysis by HPLC-UV.

GCMS_Workflow Prep Sample Preparation 1. Accurately weigh sample 2. Dissolve in suitable solvent GC GC System Injector (Heated) Column (in Oven) Prep->GC:inj MS MS Detector Ion Source Mass Analyzer Detector GC:col->MS Data Data Acquisition Total Ion Chromatogram (TIC) & Mass Spectra MS->Data Analysis {Data Analysis|1. Integrate peaks in TIC 2. Identify via Mass Spectrum 3. Calculate % Purity} Data->Analysis

Caption: Standard experimental workflow for purity analysis by GC-MS.

Exemplary Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. They are based on standard industry practices for small molecule analysis.

Protocol 1: Purity by Reversed-Phase HPLC-UV
  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan of the analyte (e.g., 254 nm or lambda max).

    • Injection Volume: 10 µL.

    • Diluent: 50:50 Acetonitrile:Water.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of 4-Thiazoleacetic acid, methyl ester reference standard at approximately 1.0 mg/mL in diluent.

    • Sample Solution: Prepare the test sample at the same concentration.

  • System Suitability:

    • Inject the standard solution five times.

    • The RSD of the peak area should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

  • Analysis & Calculation:

    • Inject the blank, standard, and sample solutions.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 2: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Chromatographic System:

    • GC-MS System: A Gas Chromatograph with a Mass Spectrometric detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • MS Mode: Scan mode (e.g., m/z 40-500) for identification and purity.

  • Sample Preparation:

    • Solvent: Methylene Chloride or Ethyl Acetate.

    • Sample Solution: Prepare the test sample at approximately 1.0 mg/mL in the chosen solvent.

  • System Suitability:

    • Inject a system suitability standard (if available) or the sample solution five times.

    • The RSD of the peak area and retention time should be within acceptable limits (e.g., ≤ 5% for area, ≤ 1% for retention time).

  • Analysis & Calculation:

    • Inject the solvent blank and the sample solution.

    • Identify the main peak by its retention time and mass spectrum.

    • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

Conclusion and Recommendations

For routine quality control and release testing of 4-Thiazoleacetic acid, methyl ester, a validated HPLC-UV method is the recommended primary choice . It is robust, reliable, and ubiquitous in the pharmaceutical industry. The methodology is well-understood and aligns perfectly with regulatory expectations for purity assays.

A GC-MS method serves as an excellent orthogonal technique . It is invaluable for confirming the identity of the main peak, identifying unknown impurities through mass spectral libraries, and analyzing volatile impurities that may not be detected by HPLC. For comprehensive characterization during process development or for investigating OOS results, having both a validated HPLC and a well-developed GC-MS method provides a powerful and scientifically sound analytical strategy.

Ultimately, the choice and validation of any analytical method must be documented thoroughly and scientifically justified to ensure it is fit for its intended purpose: guaranteeing the quality and purity of the final product.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP.

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.

  • Uspbpep.com. General Chapters: <621> CHROMATOGRAPHY.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.

  • Pacific BioLabs. Identity and Purity - Small Molecules.

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

  • United States Pharmacopeia. <621> Chromatography. (2022).

  • International Council for Harmonisation. Quality Guidelines.

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing.

  • ECA Academy. (2024). New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures.

  • PPB Analytical. (2023). Following European Pharmacopoeia (EP) Analytical Testing Standards.

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.

  • European Directorate for the Quality of Medicines & HealthCare. (2023). New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia.

  • GMP Publishing. (2019). Do European Pharmacopoeia methods need to be validated by the user?

  • IIP Series. SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS.

  • SpringerLink. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals.

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.

  • World Health Organization. (2015). Validation of Analytical Methods.

  • American Chemical Society Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

  • ResearchGate. (2022). Analytical method validation: A brief review.

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application.

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.

  • MDPI. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.

  • Korean Society of Environmental Engineers. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products.

  • LabRulez GCMS. Fully Automated Preparation and Analysis of Fatty Acid Methyl Esters Using the FOCUS Sample Processing Robot.

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.

  • Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography.

Sources

Safety Operating Guide

4-Thiazoleacetic acid, methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: If you are currently dealing with a spill or exposure, stop reading and execute the following:

  • Skin/Eye Contact: Flush immediately with water for 15 minutes.[1] This compound is an ester and potential irritant; hydrolysis on wet surfaces (mucous membranes) can release acid and methanol.

  • Spill: Do NOT use water to clean the spill (hydrolysis risk). Absorb with vermiculite or sand.

  • Fire: Use CO2 or Dry Chemical.[2] Do not use a direct water jet (spreads the chemical).

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand what it is and how it fails.

4-Thiazoleacetic acid, methyl ester is a heterocyclic organic ester. In a disposal context, it presents three specific mechanistic risks that generic safety guides often overlook:

  • Hydrolytic Instability: Like most low-molecular-weight esters, it is susceptible to hydrolysis in the presence of water, acids, or bases.

    • Reaction:

      
      .
      
    • Risk:[1][3] Methanol generation introduces a flammability hazard (Flash Point

      
      ) into a waste container that might otherwise be considered "low hazard."
      
  • Thiazole Ring Combustion: The molecule contains both Nitrogen and Sulfur.

    • Risk:[1][3] Standard open burning is dangerous. Combustion releases Sulfur Oxides (

      
      ) and Nitrogen Oxides (
      
      
      
      ), which are toxic and corrosive. Incineration with scrubbing is mandatory.
  • Physical State Ambiguity: Depending on purity and ambient temperature, this compound may exist as a viscous oil or a low-melting solid. This affects waste stream segregation.

PropertyDataDisposal Implication
CAS Number 59337-92-7Use for waste manifesting.
Formula

High BTU value; excellent candidate for fuel blending/incineration.
Hazards (GHS) Irritant (Skin/Eye), CombustibleDO NOT drain dispose. Toxic to aquatic life.[4]
Reactivity Incompatible with OxidizersEXPLOSION RISK: Do not mix with Nitric Acid or Peroxides in waste streams.

Disposal Decision Matrix (Workflow)

Do not guess. Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 4-Thiazoleacetic acid, methyl ester StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid / Viscous Oil StateCheck->LiquidPath If Oil/Melt SolidPath Crystalline Solid / Powder StateCheck->SolidPath If Solid SolventStream Dissolve in Compatible Solvent (Acetone/Ethanol) LiquidPath->SolventStream SolidBin Solid Waste Container (Double Bagged) SolidPath->SolidBin Segregation Segregation Check: NO Oxidizers, NO Aqueous Bases SolventStream->Segregation SolidBin->Segregation Labeling Labeling: 'Non-Halogenated Organic Waste' Contains: Thiazole Ester, Sulfur Segregation->Labeling FinalDisp Final Disposal: High-Temp Incineration (Must have SOx Scrubber) Labeling->FinalDisp

Figure 1: Decision tree for segregating and packaging thiazole ester waste. Note the critical segregation step to prevent accidental hydrolysis or oxidation.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Stabilization
  • The "Zero-Aqueous" Rule: Do not place this waste in a container with aqueous basic solutions (e.g., Sodium Hydroxide waste). The base will catalyze hydrolysis, generating heat and methanol gas, potentially pressurizing the drum.

  • Solvent Compatibility:

    • Preferred: Acetone, Ethyl Acetate, Dichloromethane (if halogenated waste is allowed).

    • Avoid: Water, dilute acids, dilute bases.

Phase 2: Packaging

Scenario A: Solid Waste (Contaminated gloves, paper, or pure solid)

  • Place waste in a clear, 6-mil polyethylene bag.

  • Twist and tape the neck of the bag (Gooseneck seal).

  • Place this bag inside a secondary bag (Double containment).

  • Deposit into the Solid Organic Waste drum.

Scenario B: Liquid Waste (Mother liquors, reaction mixtures)

  • Ensure the pH of the mixture is near neutral (pH 6-8) to prevent degradation.

  • Pour into a High-Density Polyethylene (HDPE) or Glass safety carboy.

  • Headspace Rule: Leave at least 10% headspace in the container. Esters can expand significantly with temperature changes; lack of headspace leads to container rupture.

Phase 3: Labeling & Manifesting

Accurate labeling protects the waste management team.

  • Chemical Name: Write "4-Thiazoleacetic acid, methyl ester" clearly. Do not use abbreviations like "TAME".

  • Constituents: List "Organic Esters," "Sulfur Compounds."

  • Hazard Checkboxes: Mark [x] Irritant and [x] Flammable (if in solvent).

  • RCRA Code:

    • This compound is generally not P-listed or U-listed.

    • If the flashpoint of your specific waste mixture is

      
       (due to solvents like methanol/acetone), assign D001 (Ignitable) .
      
    • Otherwise, classify as Non-RCRA Regulated Hazardous Waste (unless local state laws differ).

Regulatory & Scientific Rationale

Why Incineration? Landfilling is unacceptable for thiazole derivatives.

  • Leaching: The ester is moderately soluble in organic soil matrices and can leach into groundwater.

  • Destruction Efficiency: The thiazole ring is aromatic and stable. High-temperature incineration (

    
    ) is required to break the C-S and C-N bonds completely.
    
  • Scrubbing Requirement: The combustion equation demonstrates the need for scrubbers:

    
    
    The generation of Sulfur Dioxide (
    
    
    
    ) requires the facility to use alkaline scrubbers to prevent acid rain emissions.

Self-Validating Safety System:

  • Check: Before closing a liquid waste container, use a pH strip. If pH > 10 or < 3, neutralize carefully before sealing. This prevents "drum bloating" from hydrolysis-generated gases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776863, Methyl 4-thiazoleacetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines D001 Ignitability and organic waste protocols). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazoleacetic acid, methyl ester
Reactant of Route 2
Reactant of Route 2
4-Thiazoleacetic acid, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.